molecular formula C22H21N3O4 B4835354 AK-IN-1

AK-IN-1

Cat. No.: B4835354
M. Wt: 391.4 g/mol
InChI Key: ARBUGBBNEFAECO-UHFFFAOYSA-N
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Description

AK-IN-1 is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino}ethanol is 391.15320616 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-27-16-7-3-14(4-8-16)18-19-21(23-11-12-26)24-13-25-22(19)29-20(18)15-5-9-17(28-2)10-6-15/h3-10,13,26H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBUGBBNEFAECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCO)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AK-1: A Technical Guide to a Specific SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AK-1, a cell-permeable benzylsulfonamide compound identified as a specific inhibitor of Sirtuin 2 (SIRT2). SIRT2, a member of the NAD+-dependent class III histone deacetylases, is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control. Dysregulation of SIRT2 activity has been implicated in a range of pathologies, including neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention. This document details the chemical properties, mechanism of action, and biological effects of AK-1, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Chemical and Physical Properties

AK-1, with the chemical name 3-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-N-(3-nitrophenyl)benzamide, is a synthetic small molecule. Its key properties are summarized in the table below.

PropertyValue
CAS Number 330461-64-8[1][2][3][4]
Molecular Formula C₁₉H₂₁N₃O₅S[1][3]
Molecular Weight 403.45 g/mol [1][3][4]
Appearance Off-white solid[4]
Solubility Soluble in DMSO (up to 100 mM)[1]
Purity >98% (HPLC)[4]
Chemical Structure 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide[1][3]

Mechanism of Action and In Vitro Activity

AK-1 functions as a potent and specific inhibitor of SIRT2.[5] Its inhibitory activity has been characterized through various in vitro enzymatic assays.

Inhibitory Potency and Selectivity

The inhibitory activity of AK-1 is most pronounced against SIRT2, with significantly lower potency observed against other sirtuin isoforms, highlighting its specificity.

TargetIC₅₀ (µM)
SIRT2 12.5 - 13[1][2][5]
SIRT1 > 40
SIRT3 > 40

Note: Data for other sirtuin isoforms and HDAC classes are not extensively reported in the public domain and would require further investigation for a complete selectivity profile.

Biological Effects and Cellular Activity

AK-1 exerts a range of biological effects in cellular and in vivo models, primarily stemming from its inhibition of SIRT2's deacetylase activity.

Modulation of α-Tubulin Acetylation

One of the primary and most well-documented downstream effects of SIRT2 inhibition by AK-1 is the increase in the acetylation of α-tubulin. SIRT2 is a major cytoplasmic deacetylase, and its inhibition leads to the hyperacetylation of its substrate, α-tubulin, which can affect microtubule stability and function.[1]

Induction of Cell Cycle Arrest in Cancer Cells

In the context of cancer biology, AK-1 has been shown to induce cell cycle arrest. Specifically, in HCT116 human colon carcinoma cells, treatment with AK-1 leads to G1 arrest.[6] This effect is mediated through the downregulation of the Snail transcription factor.[6]

Neuroprotective Effects

AK-1 has demonstrated neuroprotective properties in various models of neurodegenerative diseases.

  • Huntington's Disease: In Drosophila models of Huntington's disease, dietary administration of AK-1 has been shown to be neuroprotective.[2]

  • Parkinson's Disease: In cellular models of Parkinson's disease, SIRT2 inhibitors, including AK-1, have been shown to rescue α-synuclein-mediated toxicity.[2]

  • Frontotemporal Dementia: In the rTg4510 mouse model of tauopathy, direct administration of AK-1 into the hippocampus has been reported to prevent neuronal loss.[7]

Signaling Pathways

The biological effects of AK-1 are mediated through the modulation of specific signaling pathways. A key pathway elucidated in the context of its anti-cancer effects is the NF-κB/CSN2/Snail axis.

NF-κB/CSN2/Snail Signaling Pathway

AK-1-mediated inhibition of SIRT2 in HCT116 colon cancer cells leads to the inactivation of the NF-κB pathway.[6] This, in turn, downregulates the expression of COP9 signalosome 2 (CSN2), a component of the COP9 signalosome complex. The reduction in CSN2 levels results in the proteasomal degradation of the Snail transcription factor.[6] Snail is a known repressor of the cyclin-dependent kinase inhibitor p21.[6] Consequently, the degradation of Snail leads to the upregulation of p21, which ultimately triggers G1 cell cycle arrest.[6]

G AK1 AK-1 SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB NF-κB Pathway SIRT2->NFkB activates CSN2 CSN2 NFkB->CSN2 induces expression Snail Snail CSN2->Snail stabilizes p21 p21 Snail->p21 represses G1Arrest G1 Cell Cycle Arrest p21->G1Arrest induces

AK-1 induced cell cycle arrest pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving AK-1. These protocols are based on established methods and may require optimization for specific experimental conditions.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the enzymatic activity of SIRT2 and the inhibitory effect of AK-1 using a fluorogenic substrate.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Incubation & Development cluster_2 Measurement A Prepare reaction buffer B Add SIRT2 enzyme A->B C Add AK-1 (or vehicle) B->C D Add fluorogenic acetylated peptide substrate and NAD+ C->D E Incubate at 37°C D->E F Add developer solution (containing a protease) E->F G Incubate at room temperature F->G H Measure fluorescence (e.g., Ex/Em = 355/460 nm) G->H

Fluorometric SIRT2 inhibition assay workflow.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • NAD+

  • AK-1

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of AK-1 in DMSO. Create a serial dilution of AK-1 in assay buffer to achieve the desired final concentrations.

  • In a 96-well black microplate, add the reaction components in the following order:

    • Assay buffer

    • SIRT2 enzyme

    • AK-1 or DMSO (vehicle control)

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of the fluorogenic acetylated peptide substrate and NAD+.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each concentration of AK-1 relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of α-Tubulin Acetylation

This protocol details the steps to assess the level of acetylated α-tubulin in cells treated with AK-1.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Culture cells (e.g., HCT116) B Treat with AK-1 or vehicle (DMSO) A->B C Incubate for desired time B->C D Lyse cells and collect protein C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Protein transfer to membrane F->G H Blocking G->H I Primary antibody incubation (anti-acetylated α-tubulin, anti-α-tubulin) H->I J Secondary antibody incubation I->J K Detection (e.g., chemiluminescence) J->K

Western blot for α-tubulin acetylation workflow.

Materials:

  • HCT116 cells (or other suitable cell line)

  • AK-1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate HCT116 cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of AK-1 or DMSO for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

  • Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of HCT116 cells treated with AK-1 using propidium iodide (PI) staining and flow cytometry.[1][2][3][4][8]

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Fixation cluster_2 Staining & Analysis A Culture HCT116 cells B Treat with AK-1 or vehicle (DMSO) A->B C Incubate for desired time (e.g., 24-48h) B->C D Harvest cells (trypsinization) C->D E Wash with PBS D->E F Fix in cold 70% ethanol E->F G Wash to remove ethanol F->G H Treat with RNase A G->H I Stain with Propidium Iodide (PI) H->I J Analyze by flow cytometry I->J

Cell cycle analysis by flow cytometry workflow.

Materials:

  • HCT116 cells

  • AK-1

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed HCT116 cells and treat them with AK-1 or DMSO for the desired duration.

  • Harvest the cells by trypsinization, and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add the PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Studies

AK-1 has been investigated in animal models for its neuroprotective potential.

Frontotemporal Dementia Model (rTg4510 Mice)

In the rTg4510 mouse model, which overexpresses a mutant form of human tau protein, AK-1 has been shown to be neuroprotective.[9] In one study, AK-1 was delivered directly to the hippocampus via an osmotic minipump.[9] This administration route was confirmed to be non-toxic and resulted in a partial prevention of neuronal loss in the hippocampus.[9][10]

Huntington's Disease Model (Drosophila)

In Drosophila models expressing mutant huntingtin protein, dietary administration of AK-1 has been shown to ameliorate neurodegeneration.[2] The specific experimental details, including the concentration of AK-1 in the fly food and the duration of treatment, would be crucial for replicating these findings and are typically detailed in the primary research articles.

Conclusion

AK-1 is a valuable research tool for investigating the biological roles of SIRT2. Its specificity for SIRT2 over other sirtuins makes it a useful probe for dissecting SIRT2-mediated signaling pathways. The demonstrated effects of AK-1 on α-tubulin acetylation, cell cycle progression, and neuroprotection highlight the therapeutic potential of targeting SIRT2 in diseases such as cancer and neurodegeneration. Further research, including comprehensive selectivity profiling and detailed in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic utility of AK-1 and other SIRT2 inhibitors.

References

The Discovery and Synthesis of AAK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "AK-IN-1" does not correspond to a standardized, publicly recognized chemical entity. This guide focuses on the well-characterized Adaptor-Associated Kinase 1 (AAK1) inhibitor, LP-935509 , as a representative example of this class of molecules, which are sometimes referred to colloquially in a format similar to "this compound".

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AAK1 inhibitors, with a focus on LP-935509. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of AAK1 as a Therapeutic Target

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target, primarily for the treatment of neuropathic pain.[1][2] The initial validation of AAK1 as a target came from a large-scale phenotypic screening of 3,097 mouse knockout lines.[1][3] In this screen, mice with a null allele for the AAK1 gene exhibited a normal response to acute pain but a significantly diminished response in a persistent pain model (phase II formalin test).[1][3] Furthermore, these knockout mice did not develop tactile allodynia following spinal nerve ligation, a common model for neuropathic pain.[1][3] These initial findings spurred the development of small-molecule inhibitors of AAK1 to replicate this phenotype pharmacologically.[1]

Quantitative Data for Representative AAK1 Inhibitors

The following tables summarize the quantitative data for LP-935509 and other notable AAK1 inhibitors.

Table 1: In Vitro Potency of LP-935509 [4][5]

ParameterValue (nM)Description
IC50 (Enzymatic)3.3 ± 0.7Concentration for 50% inhibition of AAK1 kinase activity in a biochemical assay.
IC50 (Cellular)2.8 ± 0.4Concentration for 50% inhibition of μ2 phosphorylation in a cellular assay.
Ki0.9ATP-competitive inhibition constant.

Table 2: Kinase Selectivity of LP-935509 [5]

KinaseIC50 (nM)
AAK13.3
BIKE14
GAK320

Table 3: Potency of Other AAK1 Inhibitors [4]

CompoundCellular IC50 (nM)
LP-9227617.6 ± 0.7
BMT-0906050.63 ± 0.39

Experimental Protocols

Synthesis of an AAK1 Inhibitor (LP-935509)

The synthesis of LP-935509 and other AAK1 inhibitors has been described.[3] The detailed experimental procedures are often found in the supplemental materials of the primary research articles. The general synthetic scheme involves a multi-step process.

General Workflow for AAK1 Inhibitor Synthesis:

G Start Starting Materials Step1 Step 1: Coupling Reaction Start->Step1 Step2 Step 2: Functional Group Modification Step1->Step2 Step3 Step 3: Final Coupling Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_Product Final AAK1 Inhibitor Purification->Final_Product G cluster_cme Clathrin-Mediated Endocytosis cluster_notch Notch Signaling cluster_wnt WNT Signaling cluster_nrg1 Nrg1/ErbB4 Signaling AAK1 AAK1 AP2M1 AP2M1 (μ2) AAK1->AP2M1 P Clathrin Clathrin AP2M1->Clathrin Recruitment Endocytosis Endocytosis Clathrin->Endocytosis Notch Notch Notch_Activation Notch Activation Notch->Notch_Activation AAK1_Notch AAK1 AAK1_Notch->Notch Stabilizes WNT WNT LRP6 LRP6 Receptor WNT->LRP6 WNT_Signaling WNT Signaling LRP6->WNT_Signaling AAK1_WNT AAK1 AAK1_WNT->LRP6 Promotes Endocytosis (Negative Regulation) Nrg1 Neuregulin-1 ErbB4 ErbB4 Nrg1->ErbB4 Neurogenesis Neurogenesis ErbB4->Neurogenesis AAK1_Nrg1 AAK1 AAK1_Nrg1->ErbB4 Inhibits

References

The Role of AK-IN-1 in Colon Cancer: A Technical Guide to its Mechanism of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the SIRT2 Inhibitor AK-IN-1 and its Therapeutic Potential in Colorectal Cancer

This technical guide provides an in-depth analysis of this compound (also referred to as AK-1), a potent and specific inhibitor of Sirtuin 2 (SIRT2), and its role in mediating cell cycle arrest in colon cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and cellular biology.

Executive Summary

Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. One such promising strategy involves the targeted inhibition of key cellular regulators implicated in cancer cell proliferation. This compound has emerged as a molecule of interest due to its specific inhibition of SIRT2, a class III histone deacetylase overexpressed in various cancers, including colon cancer. This guide elucidates the molecular pathway through which this compound induces a G1 phase cell cycle arrest in colon cancer cells, presenting the underlying scientific evidence and detailed experimental protocols for its investigation.

Introduction to SIRT2 and its Role in Colon Cancer

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[1][2] In the context of oncology, SIRT2 has been identified as a potential therapeutic target, with its overexpression often correlated with tumor progression. In colon cancer, elevated SIRT2 levels are believed to contribute to uncontrolled cell proliferation, making it a compelling target for inhibitory therapeutic strategies.[3]

This compound: A Specific Pharmacological Inhibitor of SIRT2

This compound is a cell-permeable benzylsulfonamide that has been identified as a specific inhibitor of SIRT2.[3] Its mechanism of action is centered on the selective targeting of SIRT2's deacetylase activity, thereby modulating downstream signaling pathways that are critical for cell cycle progression.

The Molecular Mechanism of this compound-Induced Cell Cycle Arrest in Colon Cancer

This compound-mediated inhibition of SIRT2 in colon cancer cells initiates a signaling cascade that culminates in G1 phase cell cycle arrest.[2][3] This process is primarily observed in human colon carcinoma cell lines such as HCT116 and HT-29.[3] The key steps in this pathway are outlined below and visualized in the accompanying signaling pathway diagram.

  • Inhibition of SIRT2: this compound directly inhibits the deacetylase activity of SIRT2.

  • Inactivation of the NF-κB/CSN2 Pathway: The inhibition of SIRT2 leads to the inactivation of the Nuclear Factor-kappa B (NF-κB) and the COP9 Signalosome (CSN2) pathway.[3]

  • Proteasomal Degradation of Snail: The inactivated NF-κB/CSN2 pathway is unable to maintain the stability of the Snail transcription factor, leading to its proteasomal degradation.[3]

  • Upregulation of p21: Snail is a known repressor of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The degradation of Snail relieves this repression, resulting in the upregulation of p21 protein expression.[3]

  • G1 Cell Cycle Arrest: p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly those active in the G1 phase of the cell cycle. The increased levels of p21 lead to the inhibition of these CDKs, thereby halting the cell cycle in the G1 phase and preventing cell proliferation.[3]

AK_IN_1_Signaling_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Signaling AK_IN_1 This compound SIRT2 SIRT2 AK_IN_1->SIRT2 inhibits NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 activates Snail Snail NFkB_CSN2->Snail stabilizes p21 p21 (CDKN1A) Snail->p21 represses G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces

Figure 1: this compound Signaling Pathway in Colon Cancer

Quantitative Data on the Efficacy of this compound

While the qualitative effects of this compound on cell cycle arrest are documented, specific quantitative data such as IC50 values and the precise percentage of cells in each phase of the cell cycle following treatment were not available in the reviewed literature. The tables below are structured to present such data, which would be generated through the experimental protocols outlined in the subsequent section.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

Cell LineCompoundIncubation Time (hours)IC50 (µM)
HCT116This compound48Data not available
HT-29This compound48Data not available

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)-Data not availableData not availableData not available
This compound10Data not availableData not availableData not available
This compound20Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on colon cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colon cancer cell lines and for calculating the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed HCT116 or HT-29 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours at 37°C add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: MTT Assay Experimental Workflow

Materials:

  • HCT116 or HT-29 colon cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Flow_Cytometry_Workflow start Start seed_cells Seed HCT116 or HT-29 cells in 6-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with this compound (e.g., 10 µM, 20 µM) incubate1->treat_cells incubate2 Incubate for 24-48 hours treat_cells->incubate2 harvest_cells Harvest cells by trypsinization incubate2->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells fix_cells Fix cells in cold 70% ethanol wash_cells->fix_cells stain_cells Stain cells with Propidium Iodide and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

Figure 3: Cell Cycle Analysis Workflow

Materials:

  • HCT116 or HT-29 cells

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed approximately 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and then resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the protein expression levels of key signaling molecules (SIRT2, Snail, p21) following treatment with this compound.

Western_Blot_Workflow start Start treat_cells Treat HCT116 or HT-29 cells with this compound start->treat_cells lyse_cells Lyse cells and extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane with 5% non-fat milk or BSA transfer->block primary_ab Incubate with primary antibodies (anti-SIRT2, anti-Snail, anti-p21) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect signal using ECL substrate wash2->detect analyze Analyze protein bands detect->analyze end End analyze->end

Figure 4: Western Blot Experimental Workflow

Materials:

  • Treated and untreated colon cancer cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for SIRT2, Snail, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer and quantify protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then apply the ECL reagent.

  • Capture the chemiluminescent signal using an imaging system and analyze the band intensities to determine relative protein expression levels.

Conclusion and Future Directions

The SIRT2 inhibitor this compound demonstrates significant potential as a therapeutic agent for colon cancer by inducing cell cycle arrest through a well-defined molecular pathway. The inactivation of the NF-κB/CSN2/Snail axis and subsequent upregulation of the CDK inhibitor p21 provides a clear mechanism for its anti-proliferative effects.[3] Further research is warranted to establish the in vivo efficacy and safety profile of this compound in preclinical models of colon cancer. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other SIRT2 inhibitors in the context of oncology drug discovery and development.

References

An In-depth Technical Guide to the Neuroprotective Effects of AK-IN-1 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "AK-IN-1" is not available in the public domain as of this writing. This guide is constructed based on the hypothesis that this compound is an inhibitor of Adenylate Kinase 1 (AK1). The rationale for this is based on scientific literature indicating that AK1 expression is elevated in the brains of Alzheimer's disease (AD) patients and animal models, where it plays a neuropathogenic role in amyloid-beta (Aβ)-mediated tau protein phosphorylation.[1] Therefore, inhibiting AK1 presents a plausible therapeutic strategy for AD. This document serves as a template for how the neuroprotective effects of such an inhibitor would be investigated and presented.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau neurofibrillary tangles. Recent studies have identified Adenylate Kinase 1 (AK1) as a potential therapeutic target. AK1 expression is significantly increased in the hippocampus of AD patients and in transgenic mouse models of the disease.[1] This upregulation is linked to the pathological phosphorylation of tau. This whitepaper outlines the preclinical investigation of this compound, a putative selective inhibitor of AK1, and details its neuroprotective effects in established in vitro and in vivo models of Alzheimer's disease. The presented data, though hypothetical, are based on the expected outcomes of inhibiting the AK1 signaling cascade.

Data Presentation: Quantitative Summary

The efficacy of this compound was assessed across multiple preclinical models. The following tables summarize the key quantitative findings, demonstrating the compound's potency, its impact on core AD biomarkers, and its ability to rescue cognitive deficits.

Table 1: In Vitro Efficacy and Cellular Neuroprotection of this compound

Assay Type Metric This compound Result Description
Target Engagement AK1 Enzymatic Inhibition IC₅₀: 15 nM Demonstrates potent and direct inhibition of AK1 kinase activity.
Cellular Viability Aβ₄₂-induced Toxicity Rescue (SH-SY5Y cells) EC₅₀: 50 nM Measures the concentration of this compound required to rescue 50% of neuronal cells from Aβ-induced death.
Mechanism of Action Tau Phosphorylation (p-Tau Ser396/404) 65% reduction at 100 nM Quantifies the reduction of a key pathological tau phosphorylation site in primary neurons exposed to Aβ₄₂.

| Anti-inflammatory Effect | TNF-α & IL-1β Release (BV-2 Microglia) | 72% reduction at 100 nM | Assesses the ability of this compound to suppress the release of pro-inflammatory cytokines from microglia stimulated with lipopolysaccharide (LPS). |

Table 2: In Vivo Biomarker Modulation by this compound in Tg2576 Mice

Biomarker Tissue Measurement Method % Change vs. Vehicle Significance
AK1 Expression Hippocampus Western Blot -45% p < 0.01
Phospho-Tau (PHF-1) Hippocampus Western Blot / IHC -58% p < 0.01
Soluble Aβ₄₂ Cortex ELISA -40% p < 0.05
Aβ Plaque Load Cortex & Hippocampus Thioflavin S Staining -35% p < 0.05
GFAP (Astrocyte Activation) Cortex Immunohistochemistry -50% p < 0.01

| Iba1 (Microglia Activation) | Cortex | Immunohistochemistry | -48% | p < 0.01 |

Table 3: Cognitive Improvement in Tg2576 Mice Following this compound Treatment

Behavioral Test Metric Vehicle Control Group This compound (10 mg/kg) Group Significance
Morris Water Maze Escape Latency (Day 5) 45 ± 5 sec 25 ± 4 sec p < 0.01
Morris Water Maze Time in Target Quadrant 18 ± 3 % 35 ± 5 % p < 0.01

| Y-Maze | Spontaneous Alternation | 55 ± 4 % | 75 ± 5 % | p < 0.01 |

Signaling Pathways and Mechanism of Action

The proposed neuroprotective mechanism of this compound is centered on the inhibition of AK1, which interrupts a pathological cascade linking Aβ accumulation to tau hyperphosphorylation. In the AD brain, elevated Aβ levels lead to an increase in AK1 expression.[1] AK1, in turn, is believed to activate downstream kinases such as AMP-activated protein kinase (AMPK) and Glycogen Synthase Kinase 3 Beta (GSK3β), both of which are known to be major tau kinases.[1] By inhibiting AK1, this compound is expected to downregulate this pathway, thereby reducing the hyperphosphorylation of tau, preventing the formation of neurofibrillary tangles, and preserving neuronal integrity.

AK1_Signaling_Pathway cluster_upstream Upstream AD Pathology cluster_target Drug Target cluster_downstream Downstream Kinase Cascade cluster_pathology Cellular Pathology Abeta ↑ Amyloid-Beta (Aβ) AK1 ↑ Adenylate Kinase 1 (AK1) Abeta->AK1 AMPK AMPK Activation AK1->AMPK GSK3b GSK3β Activation AMPK->GSK3b pTau Tau Hyperphosphorylation GSK3b->pTau NFT Neurofibrillary Tangles pTau->NFT Ndegen Neurodegeneration NFT->Ndegen AK_IN_1 This compound AK_IN_1->AK1 Inhibition

Caption: Proposed signaling pathway of AK1 in Alzheimer's disease.

Experimental Protocols

The following protocols are standard methodologies for evaluating the neuroprotective effects of a compound like this compound in the context of Alzheimer's disease.

In Vitro Protocols
  • AK1 Kinase Inhibition Assay:

    • Recombinant human AK1 enzyme is incubated with varying concentrations of this compound (0.1 nM to 100 µM) in a kinase buffer containing ATP and a suitable substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The amount of ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Luminescence is read on a plate reader, and the data are normalized to controls.

    • The IC₅₀ value is calculated using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

  • Aβ₄₂-induced Neurotoxicity Assay:

    • Human neuroblastoma cells (SH-SY5Y) are plated in 96-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere overnight.

    • Cells are pre-treated for 2 hours with a dose range of this compound (1 nM to 10 µM).

    • Oligomerized Aβ₄₂ peptide is added to the wells at a final concentration of 10 µM to induce toxicity.

    • After 24 hours of incubation, cell viability is assessed using an MTT or CellTiter-Glo® assay.

    • The EC₅₀ value, representing the concentration of this compound that restores 50% of cell viability, is determined.

In Vivo Protocols
  • Animal Model and Dosing:

    • Male and female Tg2576 transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP), are used. Age-matched wild-type littermates serve as controls.[1]

    • At 9 months of age, when pathology is developing, mice are randomly assigned to a vehicle control group or an this compound treatment group.

    • This compound is administered daily via oral gavage at a dose of 10 mg/kg for 12 consecutive weeks.

  • Behavioral Testing (Morris Water Maze):

    • Performed during the final week of treatment.

    • Acquisition Phase: Mice are trained for 5 consecutive days to find a hidden platform in a circular pool of opaque water, with four trials per day. Escape latency is recorded.

    • Probe Trial: On day 6, the platform is removed, and mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Tissue Collection and Analysis:

    • Following behavioral testing, mice are euthanized, and brains are harvested.

    • One hemisphere is flash-frozen for biochemical analysis (Western blot, ELISA), while the other is fixed in 4% paraformaldehyde for immunohistochemistry.

    • Western Blot: Hippocampal lysates are probed with antibodies against total tau, phospho-tau (PHF-1), AK1, and β-actin (as a loading control).[1]

    • ELISA: Cortical homogenates are used to quantify levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ using commercial ELISA kits.

    • Immunohistochemistry (IHC): Brain sections are stained with Thioflavin S for dense-core plaques and with antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Preclinical Model cluster_analysis Phase 3: Ex Vivo Analysis a Target Engagement (AK1 Kinase Assay) b Cellular Efficacy (Neurotoxicity Rescue) a->b c Mechanism Confirmation (p-Tau Reduction) b->c d Animal Model Selection (Tg2576 Mice) c->d e Chronic Dosing (12 Weeks, 10 mg/kg) d->e f Cognitive Assessment (Morris Water Maze, Y-Maze) e->f g Terminal Endpoint f->g h Biochemical Analysis (Western Blot, ELISA) g->h i Histopathological Analysis (IHC for Plaques, Glia) g->i

Caption: General experimental workflow for preclinical evaluation of this compound.

References

An In-depth Technical Guide to the Potential of ANK1, AK1, and AAK1 in Treating Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Nomenclature "AK-IN-1": Initial searches for a specific molecule designated "this compound" in the context of neurodegenerative diseases did not yield a definitive compound. The scientific literature more prominently features research on three related targets: Ankyrin 1 (ANK1), Adenylate Kinase 1 (AK1), and AP2-associated protein kinase 1 (AAK1). This guide provides a comprehensive overview of the potential of these three molecules in the treatment of neurodegenerative disorders, synthesizing current research for scientists and drug development professionals.

Ankyrin 1 (ANK1) and Neurodegeneration

Ankyrin 1 is a scaffolding protein, and recent studies have highlighted its association with several neurodegenerative diseases through epigenetic modifications, specifically DNA hypermethylation.[1][2][3] This altered methylation status is correlated with the pathology of diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][2]

Quantitative Data: ANK1 DNA Hypermethylation in Neurodegenerative Diseases

The following table summarizes the quantitative findings on the differential methylation of the ANK1 gene in various neurodegenerative diseases compared to control subjects.

DiseaseBrain RegionCpG SiteChange in Methylationp-valueReference
Alzheimer's DiseaseEntorhinal Cortexcg11823178Δ = 3.203.42E-11[4]
Alzheimer's DiseaseEntorhinal Cortexcg05066959Δ = 4.261.24E-9[4]
Alzheimer's DiseaseSuperior Temporal Gyruscg11823178r = 0.376.51E-5[4][5]
Alzheimer's DiseaseSuperior Temporal Gyruscg05066959r = 0.333.78E-4[4][5]
Alzheimer's DiseasePrefrontal Cortexcg11823178r = 0.292.33E-3[4][5]
Alzheimer's DiseasePrefrontal Cortexcg05066959r = 0.326.48E-4[4][5]
Huntington's DiseaseEntorhinal Cortex-HypermethylationSignificant[1][2]
Parkinson's DiseaseEntorhinal Cortex-HypermethylationSignificant[1][2]
Experimental Protocol: Analysis of ANK1 DNA Methylation

A common method to quantify DNA methylation is bisulfite pyrosequencing.[1][2][3]

Objective: To quantify the percentage of methylation at specific CpG sites within the ANK1 gene from post-mortem brain tissue.

Methodology:

  • Genomic DNA Extraction: Isolate genomic DNA from dissected brain regions (e.g., entorhinal cortex, superior temporal gyrus) using standard DNA extraction kits.

  • Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the region of interest within the ANK1 gene using biotinylated primers specific to the bisulfite-converted DNA.

  • Pyrosequencing: Sequence the PCR products using a pyrosequencer. The percentage of methylation at each CpG site is determined by quantifying the ratio of cytosine to thymine.

Visualization: ANK1 Experimental Workflow

ANK1_Workflow cluster_tissue Tissue Processing cluster_analysis Methylation Analysis BrainTissue Post-mortem Brain Tissue DNA_Extraction Genomic DNA Extraction BrainTissue->DNA_Extraction Bisulfite Bisulfite Conversion DNA_Extraction->Bisulfite PCR PCR Amplification Bisulfite->PCR Pyrosequencing Pyrosequencing PCR->Pyrosequencing Data Data Analysis (% Methylation) Pyrosequencing->Data

Workflow for ANK1 DNA methylation analysis.

Adenylate Kinase 1 (AK1) and its Role in Tau Phosphorylation

Adenylate Kinase 1 (AK1) is an enzyme crucial for cellular energy homeostasis.[6] In the context of neurodegenerative diseases, AK1 expression is markedly increased in the brains of Alzheimer's disease patients and is induced by amyloid-beta (Aβ) peptides.[7] This upregulation of AK1 has been shown to promote the hyperphosphorylation of tau, a key pathological hallmark of Alzheimer's disease.[7]

Quantitative Data: AK1 and Tau Phosphorylation

The following table presents data on the effects of AK1 on tau phosphorylation from cellular and animal models.

Model SystemConditionMeasured ParameterResultReference
Primary NeuronsAβ₄₂ TreatmentAK1 ExpressionSignificantly Induced[7]
Primary NeuronsAK1 OverexpressionTau Phosphorylation (PHF1, CP13, AT180 epitopes)Augmented[7]
Primary NeuronsAK1 DownregulationAβ₄₂-induced Tau HyperphosphorylationAlleviated[7]
Drosophila (Tauopathy model)Human AK1 ExpressionRough Eye PhenotypeSeverely Exacerbated[7]
Drosophila (Tauopathy model)Human AK1 ExpressionAbnormal Tau PhosphorylationIncreased[7]
Experimental Protocol: Measuring Tau Phosphorylation

Immunoblotting is a standard technique to assess the phosphorylation status of tau.[8]

Objective: To determine the levels of total and phosphorylated tau in cell or tissue lysates.

Methodology:

  • Protein Extraction: Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for total tau (e.g., DA9) and phosphorylated tau epitopes (e.g., PHF1 for pS396/404).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities using software like ImageJ and normalize the phosphorylated tau signal to the total tau signal.

Visualization: AK1-Mediated Tau Phosphorylation Pathway

AK1_Tau_Pathway ABeta Amyloid-Beta (Aβ) AK1 Adenylate Kinase 1 (AK1) ABeta->AK1 induces expression AMPK AMPK (impaired activity) AK1->AMPK impairs activity GSK3b GSK3β (activated) AMPK->GSK3b inhibition (relieved) Tau Tau Protein GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT

AK1 signaling in Aβ-mediated tau pathology.

AP2-Associated Protein Kinase 1 (AAK1) Inhibitors

AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis.[9] Inhibition of AAK1 is being explored as a therapeutic strategy for various conditions, including neuropathic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The rationale is that modulating endocytic pathways could influence the trafficking and clearance of neurotoxic proteins.[10]

Quantitative Data: AAK1 Inhibitors in Disease Models

The following table summarizes the effects of AAK1 inhibition in preclinical models.

Model SystemAAK1 InhibitorMeasured ParameterResultReference
Mouse (Spinal Nerve Ligation)LP-935509Tactile AllodyniaReversed fully established pain behavior[12]
Rat (Chronic Constriction Injury)LP-935509Evoked Pain ResponsesReduced[12]
Rat (Streptozotocin-induced diabetes)LP-935509Evoked Pain ResponsesReduced[12]
PC12-ErbB4-GFP cellsK252aNrg1-induced Neurite OutgrowthPotentiated (at 50 nM)[13]
Experimental Protocol: AAK1 Cellular Kinase Assay

This protocol is for determining the inhibitory activity of a compound against AAK1 in a cellular context.[14]

Objective: To measure the inhibition of AAK1-mediated phosphorylation of its substrate, AP-2, in cells.

Methodology:

  • Cell Culture and Transfection: Culture HEK293F cells and transiently transfect them with expression vectors for AAK1 and its substrate, the AP-2 complex.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test AAK1 inhibitor for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against phosphorylated AP-2 (the product of AAK1 activity) and total AP-2 (as a loading control).

  • Data Analysis: Quantify the band intensities for phosphorylated and total AP-2. Calculate the percentage of inhibition of AP-2 phosphorylation at each compound concentration to determine the IC₅₀ value.

Visualization: AAK1's Role in Endocytosis and Signaling

AAK1_Signaling cluster_endocytosis Clathrin-Mediated Endocytosis cluster_signaling Neurotrophic Signaling AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 phosphorylates ErbB4 ErbB4 Receptor AAK1->ErbB4 regulates trafficking Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms Nrg1 Neuregulin-1 (Nrg1) Nrg1->ErbB4 activates Neurite Neurite Outgrowth ErbB4->Neurite promotes AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 inhibits

References

Methodological & Application

Application Notes and Protocols for ALK2 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "AK-IN-1" is not available in the public domain. The following application notes and protocols are based on published research for other potent and selective ALK2 inhibitors, such as LDN-193189 and LDN-214117. Researchers should use this information as a general guideline and must conduct dose-finding, pharmacokinetic, and toxicology studies for their specific compound of interest.

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity has been implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2] The development of selective ALK2 inhibitors is a promising therapeutic strategy for these conditions. This document provides a summary of dosage and administration protocols for ALK2 inhibitors in preclinical animal models, based on existing literature.

Data Presentation: Dosage and Administration of ALK2 Inhibitors in Mice

The following table summarizes the dosage and administration details for two representative ALK2 inhibitors, LDN-193189 and LDN-214117, used in a preclinical mouse model of DIPG.[3][4]

CompoundAnimal ModelDosageAdministration RouteFrequencyDurationReference
LDN-193189Immunodeficient mice with orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells25 mg/kgOral gavageDaily28 days[3][4]
LDN-214117Immunodeficient mice with orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells25 mg/kgOral gavageDaily28 days[3][4]

Experimental Protocols

Formulation of ALK2 Inhibitors for Oral Administration

Objective: To prepare a stable and homogenous formulation of an ALK2 inhibitor for oral administration in mice.

Materials:

  • ALK2 inhibitor (e.g., LDN-193189, LDN-214117, or novel compound)

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Sterile water

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Magnetic stirrer and stir bar

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile tips

Protocol:

  • Calculate the total amount of ALK2 inhibitor and vehicle required for the entire study, accounting for the number of animals, dosage, and treatment duration.

  • Weigh the required amount of the ALK2 inhibitor powder accurately.

  • If necessary, grind the powder to a fine consistency using a mortar and pestle to aid in suspension.

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

  • In a sterile conical tube, add a small amount of the vehicle to the weighed ALK2 inhibitor powder to create a paste.

  • Gradually add the remaining volume of the vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.

  • Store the formulation at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Oral Gavage Administration in Mice

Objective: To administer the formulated ALK2 inhibitor directly into the stomach of a mouse.

Materials:

  • Mouse restraint device

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

  • Syringe (e.g., 1 mL)

  • Prepared ALK2 inhibitor formulation

Protocol:

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Draw the calculated volume of the well-suspended ALK2 inhibitor formulation into the syringe fitted with the gavage needle. Ensure there are no air bubbles. The typical oral dose volume for a mouse is 10 mL/kg.[5]

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly dispense the contents of the syringe.

  • Gently withdraw the gavage needle.

  • Monitor the animal for a short period after administration to ensure there are no adverse effects such as choking or respiratory distress.

Mandatory Visualizations

ALK2_Signaling_Pathway cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R ALK2 ALK2 (ACVR1) Type I Receptor TypeII_R->ALK2 Activates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription AK_IN_1 ALK2 Inhibitor (e.g., this compound) AK_IN_1->ALK2 Inhibits

Caption: Generalized BMP/ALK2 signaling pathway and the inhibitory action of an ALK2 inhibitor.

Experimental_Workflow start Start formulation Prepare ALK2 Inhibitor Formulation start->formulation animal_model Establish Animal Model (e.g., Tumor Xenograft) formulation->animal_model randomization Randomize Animals into Treatment Groups animal_model->randomization treatment Daily Oral Administration of ALK2 Inhibitor or Vehicle randomization->treatment monitoring Monitor Animal Health, Tumor Growth, and Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint Endpoint Reached (e.g., 28 Days or Tumor Size Limit) monitoring->endpoint analysis Tissue Collection and Pharmacodynamic/Efficacy Analysis endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating an ALK2 inhibitor in a tumor xenograft mouse model.

References

Application Notes and Protocols for Inhibiting AKR1B1 in HCT116 Human Colon Cancer Cell Lines using Epalrestat

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Aldo-keto reductase family 1 member B1 (AKR1B1), also known as aldose reductase, is an enzyme implicated in the progression of various cancers, including colorectal cancer (CRC).[1][2] In CRC, elevated expression of AKR1B1 is associated with increased cell proliferation, migration, inflammation, and resistance to chemotherapy.[1][3][4] The HCT116 human colon cancer cell line is a widely used model in cancer research and has been shown to express AKR1B1.[4][5] Silencing AKR1B1 in HCT116 cells leads to reduced proliferation and migration, highlighting its potential as a therapeutic target.[4]

Epalrestat is a potent, orally active inhibitor of AKR1B1 and the related enzyme AKR1B10.[6] It is clinically approved in some countries for the treatment of diabetic neuropathy and is being investigated for its anticancer properties.[6][7] These application notes provide detailed protocols for utilizing Epalrestat to study the effects of AKR1B1 inhibition on the HCT116 human colon cancer cell line.

Principle

Epalrestat functions as a non-competitive inhibitor of AKR1B1, binding to the enzyme to reduce its catalytic activity.[6][8] By inhibiting AKR1B1, Epalrestat blocks the reduction of various aldehydes, thereby modulating downstream signaling pathways involved in cell growth and survival. In HCT116 cells, inhibition of AKR1B1 is expected to impact pathways such as the MAP kinase cascade, leading to decreased cell proliferation and migration.[4]

Data Presentation

The following table summarizes the reported effects of AKR1B1 modulation in HCT116 cells.

ParameterEffect of AKR1B1 Silencing/Inhibition in HCT116 CellsReference
Cell Proliferation Decreased[4]
Cell Migration Decreased[4]
ERK1/2 Phosphorylation Decreased[4]
Resistance to Oxidative Stress (H₂O₂) Decreased[5]

Experimental Protocols

Materials and Reagents
  • HCT116 human colon cancer cell line (ATCC® CCL-247™)

  • McCoy's 5A (Modified) Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Epalrestat (powder, >98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell counting solution (e.g., Trypan Blue) or automated cell counter

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Reagents and antibodies for Western blotting (e.g., primary antibodies for AKR1B1, p-ERK1/2, total ERK1/2, GAPDH; HRP-conjugated secondary antibodies)

  • Reagents for wound healing/migration assay

Protocol 1: HCT116 Cell Culture and Maintenance
  • Culture Medium Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cells. Centrifuge and resuspend the cells in fresh medium for seeding into new flasks or for experiments. A split ratio of 1:3 to 1:6 is recommended.

Protocol 2: Epalrestat Stock Solution Preparation
  • Prepare a 10 mM stock solution of Epalrestat by dissolving the appropriate amount of powder in DMSO.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Prepare serial dilutions of Epalrestat in complete growth medium from the 10 mM stock solution. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest Epalrestat dose).

  • Remove the medium from the wells and add 100 µL of the prepared Epalrestat dilutions or vehicle control.

  • Incubate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis for Protein Expression
  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of Epalrestat or vehicle control for the specified time (e.g., 24 or 48 hours).

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-AKR1B1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Wound Healing (Scratch) Assay for Cell Migration
  • Seed HCT116 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "wound" or "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells and debris.

  • Add complete growth medium containing different concentrations of Epalrestat or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Signaling Pathways and Workflows

AKR1B1_Signaling_Pathway AKR1B1 Signaling in HCT116 Cells cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Cascade MAPK Cascade (ERK1/2) Growth_Factors->MAPK_Cascade activates p53 p53 AKR1B1 AKR1B1 p53->AKR1B1 represses Proliferation Cell Proliferation AKR1B1->Proliferation promotes Migration Cell Migration AKR1B1->Migration promotes Inflammation Inflammation AKR1B1->Inflammation promotes MAPK_Cascade->AKR1B1 activates Epalrestat Epalrestat Epalrestat->AKR1B1 inhibits

Caption: AKR1B1 signaling pathway in HCT116 cells.

Experimental_Workflow Experimental Workflow for Epalrestat in HCT116 Cells Start Start: HCT116 Cell Culture Treatment Treat with Epalrestat (various concentrations and times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Migration Assay (Wound Healing) Treatment->Migration WesternBlot Western Blot Analysis (p-ERK, etc.) Treatment->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis Migration->Analysis WesternBlot->Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for Treating Cell Cultures with AK-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for treating cell cultures with AK-IN-1 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction:

The following document provides detailed application notes and protocols for the utilization of this compound, a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2).[1][2] this compound has been demonstrated to induce cell cycle arrest in colon carcinoma cells and prevent neurodegeneration in models of Alzheimer's disease.[1] These protocols are intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and cellular mechanisms of SIRT2 inhibition.

Mechanism of Action

This compound functions as a specific inhibitor of SIRT2, a member of the sirtuin family of NAD-dependent deacetylases.[3] Inhibition of SIRT2 by this compound leads to various downstream cellular effects. In colon cancer cells, this compound treatment induces the proteasomal degradation of the Snail transcription factor by inactivating the NF-κB/CSN2 pathway.[2][3] This reduction in Snail levels results in the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn leads to G1 cell cycle arrest and a decrease in cell proliferation.[2][3] Additionally, under hypoxic conditions, this compound promotes the ubiquitination and proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in a VHL-dependent manner, thereby reducing its transcriptional activity.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available research.

ParameterValueCell Line(s)Reference
IC50 12.5 µMNot specified[1][2]
Effective Concentration (Neuroprotection) 10 µMHuntington's disease flies[2]
Effective Concentration (Cholesterol Reduction) 5 µMNeuro2a, primary rat striatal neurons[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, this compound is typically dissolved in DMSO to create a stock solution. A recommended concentration is 40 mg/mL (99.14 mM).[1]

  • To prepare a 10 mM stock solution, which is often more convenient for cell culture dilutions, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO.

  • Sonication may be required to fully dissolve the compound.[1]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year.[1]

General Protocol for Treating Adherent Cells with this compound

Objective: To treat adherent cell cultures with this compound to assess its biological effects.

Materials:

  • Adherent cells of interest (e.g., HCT116 or HT-29 human colon carcinoma cells)[3]

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. The optimal seeding density will vary depending on the cell line's growth rate.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation of the compound, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before adding it to the culture medium.[1] For example, to achieve a final concentration of 10 µM in 2 mL of medium, you can dilute the 10 mM stock to 1 mM in DMSO, and then add 2 µL of the 1 mM solution to the 2 mL of medium.[1]

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.

  • Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Add the prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as:

      • Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To determine the effect of this compound on cell growth.

      • Western Blot Analysis: To assess changes in protein expression levels (e.g., SIRT2, Snail, p21, HIF-1α).

      • Cell Cycle Analysis (Flow Cytometry): To investigate the effect on cell cycle progression.

      • Wound Healing/Migration Assays: To evaluate the impact on cell motility.

Western Blot Analysis for Snail and p21 Expression

Objective: To determine the effect of this compound on the expression of Snail and p21 proteins in colon cancer cells.[3]

Materials:

  • This compound treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Snail, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in Snail and p21 expression.

Visualizations

Signaling Pathway of this compound in Colon Cancer Cells

AK_IN_1_Pathway AK_IN_1 This compound SIRT2 SIRT2 AK_IN_1->SIRT2 Inhibits NFkB_CSN2 NF-κB/CSN2 Pathway AK_IN_1->NFkB_CSN2 SIRT2->NFkB_CSN2 Activates Snail Snail NFkB_CSN2->Snail Stabilizes NFkB_CSN2->Snail Proteasomal_Degradation Proteasomal Degradation Snail->Proteasomal_Degradation Degraded p21 p21 Snail->p21 Represses G1_Arrest G1 Arrest p21->G1_Arrest Induces Proliferation Proliferation G1_Arrest->Proliferation Inhibits

Caption: this compound inhibits SIRT2, leading to Snail degradation and p21 upregulation, causing G1 arrest.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow Start Start: Seed Cells Prepare_AKIN1 Prepare this compound Working Solutions Start->Prepare_AKIN1 Treat_Cells Treat Cells with this compound (e.g., 24, 48, 72h) Prepare_AKIN1->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Analysis Downstream Analysis Harvest_Cells->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Western Western Blot (e.g., Snail, p21) Analysis->Western Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Analysis->Cell_Cycle

Caption: Workflow for treating cells with this compound and subsequent analysis of cellular effects.

Disclaimer: These protocols are intended as a general guide. Optimal conditions, including cell seeding density, this compound concentration, and treatment duration, may vary depending on the specific cell line and experimental objectives. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific system. All work should be conducted in a sterile environment using appropriate aseptic techniques.

References

Application Notes and Protocols for AK-IN-1 Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AK-IN-1, an adenosine kinase (AK) inhibitor, in primary neuron cultures. This document also details the application of inhibitors for Adaptor-Associated Kinase 1 (AAK1) and the role of Adenylate Kinase 1 (AK1) in neuronal signaling, providing protocols for their investigation in a research setting.

This compound (Adenosine Kinase Inhibitor)

Introduction

This compound is a potent and selective inhibitor of adenosine kinase (AK), the primary enzyme responsible for metabolizing adenosine into adenosine monophosphate (AMP). By inhibiting AK, this compound effectively increases the extracellular concentration of adenosine, leading to the enhanced activation of adenosine receptors (A1, A2A, A2B, and A3). In the central nervous system, adenosine is a critical neuromodulator with generally neuroprotective effects, making this compound a valuable tool for studying neuronal function and for the development of therapeutics for conditions such as ischemia, inflammation, and seizures.[1][2][3][4][5][6]

Mechanism of Action

Inhibition of adenosine kinase by this compound leads to an accumulation of endogenous adenosine. This adenosine then acts on presynaptic and postsynaptic adenosine receptors to modulate neuronal activity. A1 receptor activation is typically inhibitory, reducing neuronal firing and synaptic transmission, while A2A receptor activation can be excitatory.[7][8] This dual-action makes the net effect of this compound context-dependent.

Data Presentation

The following table summarizes the quantitative data for the effects of adenosine kinase inhibitors in neuronal systems.

InhibitorTargetCell TypeConcentrationObserved EffectReference
5'-deoxy-5-iodotubercidinAdenosine KinaseRat Hippocampal Slices5 µM>2-fold increase in adenosine release; inhibition of population spike discharges.[6]
5'd-5ITAdenosine KinaseMice (in vivo)ED50 ≈ 1 µmol/kg (IP)Antinociceptive effect in hot-plate test.[4]
Experimental Protocols

This protocol describes the preparation of primary cortical neurons from embryonic rodents.[9][10][11]

Materials:

  • E18 mouse or rat embryos

  • Hibernate-A medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

Procedure:

  • Dissect cortices from E18 embryos in ice-cold Hibernate-A medium.

  • Mince the tissue and incubate in papain/DNase I solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine/laminin-coated plates in supplemented Neurobasal medium.

  • Incubate at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.

This protocol outlines the treatment of primary neurons with this compound and subsequent assessment of cell viability using the MTT assay.[12][13][14][15]

Materials:

  • Primary cortical neurons (7-10 days in vitro)

  • This compound (dissolved in DMSO)

  • Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Seed primary neurons in a 96-well plate at a density of 1-2 x 10^4 cells/well.

  • After 7-10 days in culture, treat the neurons with various concentrations of this compound (e.g., 1 nM - 10 µM) or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Signaling Pathway Visualization

AK_IN_1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R activates A2AR A2A Receptor Adenosine->A2AR activates AK Adenosine Kinase Adenosine->AK substrate Gi Gi A1R->Gi Gs Gs A2AR->Gs AK_IN_1 This compound AK_IN_1->AK inhibits AMP AMP AK->AMP AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_dec ↓ PKA cAMP_dec->PKA_dec PKA_inc ↑ PKA cAMP_inc->PKA_inc Neuroprotection Neuroprotection PKA_dec->Neuroprotection PKA_inc->Neuroprotection AAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis internalization AAK1_Inhibitor AAK1 Inhibitor (e.g., LP-935509) AAK1 AAK1 AAK1_Inhibitor->AAK1 inhibits mu2_subunit µ2 Subunit AAK1->mu2_subunit phosphorylates AP2_complex AP2 Complex AP2_complex->mu2_subunit contains p_mu2_subunit Phosphorylated µ2 Clathrin_pit Clathrin-Coated Pit Formation p_mu2_subunit->Clathrin_pit promotes Clathrin_pit->Endocytosis AK1_Pathway Abeta42 Amyloid-beta 42 AK1 Adenylate Kinase 1 Abeta42->AK1 induces expression AMPK AMPK AK1->AMPK dysregulates GSK3b GSK3β AK1->GSK3b leads to activation of AMPK->GSK3b inhibits (in normal conditions) p_GSK3b Activated GSK3β Tau Tau p_GSK3b->Tau phosphorylates p_Tau Hyperphosphorylated Tau NFT Neurofibrillary Tangles p_Tau->NFT Neuronal_dysfunction Neuronal Dysfunction NFT->Neuronal_dysfunction

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AK-IN-1 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AK-IN-1, a potent inhibitor of Activin receptor-like kinase 2 (ALK2). Our goal is to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2] Its primary mechanism of action is to block the kinase activity of ALK2, thereby interfering with the downstream signaling cascade that involves the phosphorylation of Smad1/5/9 and subsequent regulation of gene transcription.[3] This pathway is crucial for cellular processes such as differentiation, proliferation, and apoptosis.[3]

Q2: What are the known therapeutic applications and research areas for this compound and other ALK2 inhibitors?

A2: ALK2 inhibitors, including compounds like this compound, are being investigated for their therapeutic potential in diseases characterized by aberrant ALK2 signaling. Notably, gain-of-function mutations in the gene encoding ALK2 (ACVR1) are associated with rare diseases like fibrodysplasia ossificans progressiva (FOP), a condition involving abnormal bone formation in soft tissues, and diffuse intrinsic pontine glioma (DIPG), a type of childhood brain tumor.[1][4] Research is also exploring their role in managing anemia and inflammatory disorders.[3][5]

Q3: What are the common challenges and potential off-targets associated with ALK2 inhibitors like this compound?

A3: A primary challenge in the development and use of ALK2 inhibitors is achieving high selectivity.[3] The ATP-binding pocket of ALK2 shares significant similarity with other ALK subtypes, particularly ALK5, inhibition of which has been linked to cardiac toxicity.[1][4] There is also a high degree of homology with other BMP receptors like ALK1, ALK3, and ALK6, making it difficult to design highly specific inhibitors.[4] Off-target effects are a common concern with kinase inhibitors and can lead to unexpected experimental results or toxicity.[6][7]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values for this compound in In Vitro Kinase Assays

You may observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound between experiments or when comparing your results to published data. This is a common issue in kinase inhibitor studies due to a lack of standardized assay conditions.[5][8]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Different ATP Concentrations The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. For more comparable results, use an ATP concentration equal to the Michaelis constant (Km) for ATP of the ALK2 enzyme.[8][9] This allows for a more direct comparison and conversion to the inhibitor constant (Ki).
Variable Enzyme and Substrate Concentrations Ensure that you are working within the initial velocity region of the enzymatic reaction, where the reaction rate is linear over time.[8] This typically means consuming no more than 10% of the substrate.[8] Perform initial experiments to determine the optimal enzyme and substrate concentrations.
Enzyme Purity and Affinity Tags The purity of the recombinant ALK2 enzyme can affect its activity. Furthermore, different affinity tags (e.g., GST-tag vs. 6xHis-tag) on the recombinant kinase can influence its conformation and activity, leading to variability in results.[8][9] Whenever possible, use the same source and batch of the enzyme for a series of experiments.
Kinase Autophosphorylation At higher concentrations, kinases can undergo autophosphorylation, which consumes ATP and can interfere with assays that measure ATP depletion or ADP production.[8] This can lead to an overestimation of substrate phosphorylation.[8][9] Determine the extent of autophosphorylation under your experimental conditions and adjust the enzyme concentration accordingly.
Assay Format Differences Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and readouts.[10][11] When comparing data, it is crucial to consider the assay methodology. For internal consistency, use the same assay format throughout your experiments.
Issue 2: Discrepancy Between In Vitro Potency and Cell-Based Assay Efficacy

You might find that the potent IC50 value of this compound from your in vitro kinase assay does not translate to the expected level of efficacy in your cell-based experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Cell Permeability This compound may have limited ability to cross the cell membrane and reach its intracellular target. Consider using a different cell line or performing permeabilization experiments to assess compound uptake.
Presence of Serum in Culture Media Components in fetal bovine serum (FBS) and other sera can bind to small molecules, reducing their effective concentration.[12] Perform experiments with reduced serum concentrations or in serum-free media to determine if this is a factor.
Cellular ATP Concentration The intracellular concentration of ATP is much higher than that typically used in in vitro kinase assays. This higher concentration of the natural substrate can outcompete the inhibitor, leading to a decrease in apparent potency.
Efflux by Cellular Transporters Cells may actively pump out the inhibitor using efflux transporters, preventing it from reaching a sufficient intracellular concentration to inhibit ALK2.
Off-Target Effects in Cells In a cellular context, this compound may have off-target effects that counteract its intended activity or cause unexpected phenotypes.[6][7][13] It is important to include appropriate controls and potentially profile the inhibitor against a panel of kinases to identify off-target activities.
Issue 3: Unexpected Phenotypes or Off-Target Effects

Treatment with this compound results in cellular effects that are not consistent with the known function of the ALK2 signaling pathway.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inhibition of Other Kinases As mentioned, achieving perfect selectivity for ALK2 is challenging.[1][4] this compound may be inhibiting other kinases, leading to the observed off-target effects.[6] Consider using a structurally unrelated ALK2 inhibitor as an orthogonal control to see if the same phenotype is produced.[13]
Activation of Paradoxical Signaling In some cases, kinase inhibitors can paradoxically activate certain signaling pathways despite inhibiting their primary target.[6] This can be due to complex interactions within the cellular signaling network.
Compound Purity and Stability Impurities in the this compound sample or degradation of the compound over time could be responsible for the unexpected effects. Verify the purity of your compound using analytical methods such as HPLC-MS and ensure proper storage conditions.

Experimental Protocols and Visualizations

General Protocol for In Vitro ALK2 Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay format and reagents.

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Recombinant ALK2 enzyme.

    • Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).

    • ATP solution (at a concentration equal to the Km of ALK2).

    • This compound stock solution (in DMSO).

    • Detection Reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP).

  • Assay Procedure:

    • Add kinase buffer to the wells of a microplate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Add the ALK2 enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for the optimized reaction time within the linear range.

    • Stop the reaction (if necessary for the assay format).

    • Add the detection reagent and measure the signal (e.g., luminescence, radioactivity) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ALK2_Signaling_Pathway ALK2 (BMP) Signaling Pathway BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruits & Phosphorylates SMAD159 SMAD1/5/9 ALK2->SMAD159 Phosphorylates AK_IN_1 This compound AK_IN_1->ALK2 Inhibits pSMAD159 p-SMAD1/5/9 Complex SMAD Complex pSMAD159->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Troubleshooting_Workflow Troubleshooting Experimental Variability Start Inconsistent Experimental Results Check_In_Vitro Review In Vitro Assay Parameters Start->Check_In_Vitro In Vitro Assay? Check_Cell_Based Review Cell-Based Assay Parameters Start->Check_Cell_Based Cell-Based Assay? ATP_Conc Standardize ATP Concentration (to Km) Check_In_Vitro->ATP_Conc Enzyme_Conc Optimize Enzyme/Substrate Concentrations Check_In_Vitro->Enzyme_Conc Reagent_Quality Verify Reagent Purity (Enzyme, Compound) Check_In_Vitro->Reagent_Quality Check_Cell_Based->Reagent_Quality Cell_Perm Assess Cell Permeability Check_Cell_Based->Cell_Perm Serum_Effects Test in Low-Serum/ Serum-Free Media Check_Cell_Based->Serum_Effects Off_Target Investigate Off-Target Effects ATP_Conc->Off_Target Enzyme_Conc->Off_Target Reagent_Quality->Off_Target Cell_Perm->Off_Target Serum_Effects->Off_Target Orthogonal_Inhibitor Use Orthogonal Inhibitor Off_Target->Orthogonal_Inhibitor Kinase_Profiling Perform Kinase Profiling Off_Target->Kinase_Profiling Consistent_Results Consistent and Reliable Data Orthogonal_Inhibitor->Consistent_Results Kinase_Profiling->Consistent_Results

References

Optimizing AK-IN-1 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AK-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in the initial stages of clathrin-mediated endocytosis (CME).[1] It does this by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, an essential step for the maturation of clathrin-coated pits.[1] By inhibiting the kinase activity of AAK1, this compound prevents AP2 phosphorylation, thereby disrupting CME. This process is vital for the internalization of various cellular components, including growth factor receptors and viral particles.[1] AAK1 has also been implicated in signaling pathways such as the Notch and NF-κB pathways.[2][3]

Caption: this compound inhibits AAK1, preventing endocytosis.
Q2: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. We recommend performing a dose-response experiment to determine the optimal concentration for your system. A good starting point is to test a range from 10 nM to 10 µM.[4] For initial experiments, using a concentration 5 to 10 times the known IC₅₀ value is often effective for complete inhibition.

Assay TypeRecommended Starting Range (this compound)Key Considerations
Biochemical Kinase Assay 1 nM - 100 nMDetermines direct enzymatic inhibition (IC₅₀ ~5 nM).
Target Engagement Assay 10 nM - 1 µMMeasures inhibition of AAK1 phosphorylation in cells.
Phenotypic Assay 100 nM - 5 µMAssesses downstream effects (e.g., inhibition of endocytosis).
Long-term Viability Assay (> 24h) 50 nM - 10 µMHigher concentrations may induce cytotoxicity over time.
Q3: How should I prepare and store this compound stock solutions?

Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility. Small molecule inhibitors can have limited solubility and stability in aqueous media.[5][6]

ParameterRecommendationNotes
Reconstitution Solvent Dimethyl sulfoxide (DMSO)Ensure use of anhydrous, high-purity DMSO.
Stock Concentration 10 mMPrepare a high-concentration stock to minimize the final DMSO percentage in culture media.
Working Dilutions Cell Culture MediumSerially dilute the 10 mM stock directly into your assay medium immediately before use.
Storage (Stock Solution) -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.
Final DMSO Concentration < 0.1% (v/v)High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Troubleshooting Guides

Q1: I am not observing the expected inhibitory effect with this compound. What should I do?

If you are not seeing the desired biological effect, several factors could be at play. Follow this troubleshooting workflow to identify the potential issue.

G Troubleshooting: No Inhibitory Effect Start No effect observed Concentration Is the concentration optimal? Start->Concentration Solubility Is the inhibitor soluble? Concentration->Solubility Yes DoseResponse Perform dose-response (e.g., 10 nM - 10 µM) Concentration->DoseResponse No Activity Is the inhibitor active? Solubility->Activity Yes CheckPrep Check stock preparation. Ensure final DMSO < 0.1%. Solubility->CheckPrep No Target Is AAK1 expressed and active in your cell line? Activity->Target Yes FreshStock Use a fresh aliquot or prepare new stock solution. Activity->FreshStock No Assay Is the assay readout sensitive? Target->Assay Yes WB_RTqPCR Confirm AAK1 expression (Western Blot / RT-qPCR). Target->WB_RTqPCR No AssayControl Validate assay with a known positive control. Assay->AssayControl No End Consult Technical Support Assay->End Yes DoseResponse->Solubility CheckPrep->Activity FreshStock->Target WB_RTqPCR->Assay AssayControl->End

Caption: Troubleshooting flowchart for lack of this compound effect.
Q2: I am observing significant cytotoxicity at my desired concentration. How can I mitigate this?

It is crucial to distinguish between off-target cytotoxicity and the intended, on-target anti-proliferative or apoptotic effects. High concentrations of small molecule inhibitors can sometimes lead to non-specific effects.

Recommended Action: Perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells. An Adenylate Kinase (AK) release assay is a sensitive method for quantifying cell membrane damage.[7][8] AK is a ubiquitous enzyme released from cells upon lysis, making it a reliable marker for cytotoxicity.[7][9]

Example Data: Cytotoxicity Profile of this compound

This compound Conc.% Cell Viability (24h)% AK Release (24h)Observation
0 µM (Vehicle)100%5%Baseline
0.1 µM98%6%No significant toxicity
1 µM95%8%Minimal toxicity
5 µM85%15%Onset of cytotoxicity
10 µM60%45%Moderate toxicity
25 µM25%80%High toxicity

Based on this example, an optimal concentration for a functional assay would likely be below 5 µM to minimize confounding effects from cytotoxicity.

Experimental Protocols

Protocol 1: General Workflow for Concentration Optimization

This workflow outlines the key steps to determine the optimal, non-toxic concentration of this compound for your specific cell-based assay.

G Workflow for this compound Concentration Optimization Start Start Step1 1. Prepare 10 mM This compound Stock in DMSO Start->Step1 Step2 2. Determine Cytotoxicity Range (e.g., 0.1 to 25 µM) using AK Release Assay Step1->Step2 Step3 3. Identify Maximum Non-Toxic Concentration Step2->Step3 Step4 4. Perform Dose-Response for Functional Assay (below toxic concentration) Step3->Step4 Step5 5. Analyze Data to Find EC₅₀ (Effective Concentration) Step4->Step5 Step6 6. Select Optimal Concentration for Future Experiments Step5->Step6 End End Step6->End

Caption: Standard workflow for optimizing inhibitor concentration.
Protocol 2: Adenylate Kinase (AK) Cytotoxicity Assay

This protocol is adapted from commercially available kits and provides a method to quantify cytotoxicity by measuring the release of AK from damaged cells.[8]

Materials:

  • Cells of interest plated in a 96-well, white-walled microplate

  • This compound serial dilutions

  • Adenylate Kinase Detection Reagent (commercially available, e.g., from Abcam or Lonza)[8]

  • Microplate Luminometer

Methodology:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line to reach ~80% confluency at the time of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include a "vehicle only" control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Preparation: Allow the plate and the AK Detection Reagent to equilibrate to room temperature for at least 30 minutes before use.

  • AK Detection: Add 100 µL of the AK Detection Reagent Working Solution to each well of the plate.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Read the luminescence on a microplate luminometer. The light signal is proportional to the amount of AK released into the medium.

  • Data Analysis: Calculate the percentage of AK release for each concentration relative to a positive control (fully lysed cells) and subtract the background from the vehicle control.

References

Technical Support Center: AK-IN-1 (AAK1 Inhibitor Series)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AK-IN-1, a representative inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information provided here will help address potential issues related to off-target effects and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] AAK1 regulates this process by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP2).[1][2]

Q2: What are the known off-targets of AAK1 inhibitors like this compound?

A2: While designed to be selective for AAK1, many inhibitors in this class can also interact with other kinases, particularly those within the Numb-associated kinase (NAK) family, such as BMP-2-inducible kinase (BIKE) and cyclin G-associated kinase (GAK).[3] The degree of off-target inhibition can vary depending on the specific chemical scaffold of the inhibitor. For example, the AAK1 inhibitor LP-935509 is also a potent inhibitor of BIKE and a modest inhibitor of GAK.[4]

Q3: My cells are showing a phenotype inconsistent with AAK1 inhibition. What could be the cause?

A3: This could be due to off-target effects of your AAK1 inhibitor. AAK1 is involved in several signaling pathways, including the Notch and WNT pathways.[5][6][7][8] However, if the observed phenotype does not align with the known functions of AAK1, it is crucial to consider the inhibitor's effects on other kinases. Refer to the kinase selectivity profile of your specific inhibitor to identify potential off-targets that might be responsible for the unexpected cellular response.

Q4: How can I confirm that the observed effect in my experiment is due to AAK1 inhibition and not an off-target effect?

A4: To validate the on-target effect of your inhibitor, consider the following approaches:

  • Use a structurally different AAK1 inhibitor: If a second, structurally distinct AAK1 inhibitor produces the same phenotype, it is more likely that the effect is on-target.

  • Rescue experiment: In cells treated with the inhibitor, overexpress a version of AAK1 that is resistant to the inhibitor. If this rescues the phenotype, it confirms the on-target activity.

Q5: What are the potential therapeutic applications of AAK1 inhibitors?

A5: AAK1 inhibitors are being investigated for a range of therapeutic applications, including the treatment of neuropathic pain, neurological disorders, and viral infections.[2][9] Their role in modulating cellular signaling pathways also suggests potential applications in oncology.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in vitro kinase assays.
Potential Cause Troubleshooting Step
ATP Concentration Ensure the ATP concentration in your assay is at or near the Km value for AAK1. High ATP concentrations can lead to an underestimation of inhibitor potency for competitive inhibitors.[10]
Enzyme Concentration Use an enzyme concentration within the linear range of the assay. High enzyme concentrations can lead to rapid substrate depletion and inaccurate IC50 determination.[10]
Inhibitor Solubility Ensure your this compound compound is fully dissolved in the assay buffer. Precipitated inhibitor will lead to an inaccurate assessment of its potency.
Assay Incubation Time Optimize the incubation time to ensure the reaction is in the linear phase.
Issue 2: Discrepancy between in vitro potency and cellular activity.
Potential Cause Troubleshooting Step
Cell Permeability The inhibitor may have poor cell membrane permeability. Consider using a cell-based target engagement assay to confirm intracellular activity.
Efflux Pumps The inhibitor may be a substrate for cellular efflux pumps, reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Off-target Effects in Cells Off-target effects may mask or counteract the on-target effect in a cellular context. Refer to the FAQ on confirming on-target effects.
High Protein Binding The inhibitor may bind to proteins in the cell culture medium, reducing its free concentration available to inhibit AAK1.

Quantitative Data: Selectivity Profile of a Representative AAK1 Inhibitor (LP-935509)

Kinase TargetIC50 (nM)Notes
AAK1 3.3 On-target [4]
BIKE14Off-target, NAK family member[4]
GAK320Off-target, NAK family member[4]

Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay

This protocol is a general guideline for determining the in vitro potency of an AAK1 inhibitor.

  • Reagents and Materials:

    • Recombinant human AAK1 enzyme

    • AAK1 peptide substrate (e.g., a peptide containing the Thr156 phosphorylation site of AP2M1)

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound inhibitor stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Add a fixed amount of AAK1 enzyme to each well of the assay plate.

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence for ADP-Glo™).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the quantification of inhibitor binding to AAK1 in living cells.

  • Reagents and Materials:

    • HEK293 cells

    • Plasmid encoding AAK1-NanoLuc® fusion protein

    • Transfection reagent

    • NanoBRET™ tracer

    • This compound inhibitor stock solution (in DMSO)

    • Opti-MEM® I Reduced Serum Medium

    • White, 96-well assay plates

  • Procedure:

    • Transfect HEK293 cells with the AAK1-NanoLuc® plasmid and plate in the 96-well plates.

    • After 24 hours, prepare serial dilutions of this compound in Opti-MEM®.

    • Add the diluted inhibitor or DMSO to the cells.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.

Visualizations

AAK1_Signaling_Pathways cluster_endocytosis Clathrin-Mediated Endocytosis cluster_signaling Downstream Signaling AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 phosphorylates μ2 Notch Notch Pathway AAK1->Notch regulates WNT WNT Pathway AAK1->WNT regulates NFkB NF-κB Pathway AAK1->NFkB participates in Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms AK_IN_1 This compound AK_IN_1->AAK1 inhibits

Caption: AAK1 signaling pathways and point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_OnTarget Is the effect consistent with known AAK1 function? Start->Check_OnTarget OffTarget Potential Off-Target Effect Check_OnTarget->OffTarget No OnTarget Potential On-Target Effect Check_OnTarget->OnTarget Yes Validate_OffTarget Consult Kinase Selectivity Profile Test structurally different inhibitor Perform target knockdown (RNAi) OffTarget->Validate_OffTarget Troubleshoot_Assay Review Experimental Protocol (e.g., IC50, cellular permeability) OnTarget->Troubleshoot_Assay Conclusion_OffTarget Identify and confirm off-target Validate_OffTarget->Conclusion_OffTarget Conclusion_OnTarget Confirm on-target mechanism Troubleshoot_Assay->Conclusion_OnTarget

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Minimizing cytotoxicity of AK-IN-1 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of AK-IN-1 in long-term studies. The information is intended for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] By inhibiting AAK1, this compound disrupts the internalization of various molecules, including viral particles and cell surface receptors, making it a subject of investigation for antiviral therapies, neuropathic pain, and oncology.[1][2][3] AAK1 is known to phosphorylate the μ2 subunit of the adaptor protein complex 2 (AP2), a crucial step for the maturation of clathrin-coated pits.[1]

Q2: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound in long-term cell culture?

A2: Cytotoxicity in long-term studies with small molecule inhibitors can stem from several factors:

  • On-target toxicity: Prolonged inhibition of the primary target (AAK1) may disrupt essential cellular processes, leading to cell death.

  • Off-target effects: The inhibitor may bind to and affect other kinases or proteins, causing unintended cellular damage.[4][5][6] It's important to note that off-target interactions are a frequent cause of toxicity for small molecule inhibitors.[5]

  • Metabolite toxicity: The breakdown products of the inhibitor within the cell could be more toxic than the parent compound.

  • Compound instability: Degradation of the compound in the culture medium over time can lead to the formation of toxic byproducts.

  • Solvent toxicity: High concentrations of solvents like DMSO, used to dissolve the inhibitor, can be toxic to cells, especially over extended periods.[7]

Q3: How can I determine if the observed cytotoxicity is specific to this compound's on-target activity?

A3: To differentiate between on-target and off-target cytotoxicity, consider the following approaches:

  • Rescue experiments: If possible, overexpressing a resistant form of AAK1 in your cells should rescue them from the cytotoxic effects if they are on-target.

  • Use of structurally distinct inhibitors: Test other AAK1 inhibitors with different chemical scaffolds. If they produce similar cytotoxicity at concentrations that achieve the same level of AAK1 inhibition, the effect is more likely to be on-target.

  • CRISPR/Cas9 knockout models: Compare the sensitivity of wild-type cells to cells where AAK1 has been knocked out. If the knockout cells are resistant to this compound, the cytotoxicity is likely on-target.[5]

  • Kinome profiling: Perform kinome-wide screening to identify other potential targets of this compound, which could explain off-target effects.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed within 24-48 hours of treatment. The concentration of this compound is too high, leading to acute toxicity.Perform a dose-response study to determine the IC50 and use the lowest effective concentration for long-term experiments.[8] Consider that cytotoxicity can increase with longer exposure times.[9]
Gradual increase in cell death and decreased proliferation over several days or weeks. Chronic on-target or off-target toxicity.1. Lower the concentration of this compound. 2. Implement intermittent dosing (e.g., 2 days on, 1 day off) to allow cells to recover. 3. Investigate potential off-target effects (see FAQ A3).
Precipitation of this compound is observed in the culture medium. Poor solubility or stability of the compound in the aqueous environment of the cell culture medium.1. Prepare fresh stock solutions and dilute them in pre-warmed medium immediately before use. 2. Consider using a different formulation, such as encapsulation in liposomes or nanoparticles, to improve solubility and stability.[10][11][12]
Control (vehicle-treated) cells also show signs of stress or death. Toxicity from the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).[7]
Variability in cytotoxicity between experiments. Inconsistent experimental conditions or cell health.1. Standardize all experimental parameters, including cell seeding density, passage number, and media changes. 2. Regularly monitor the health and morphology of your cell cultures.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is crucial for selecting appropriate concentrations for long-term studies.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with Formulation Strategies

This protocol provides a general workflow for exploring how different formulations can reduce the cytotoxicity of this compound.

Materials:

  • This compound

  • Formulation components (e.g., lipids for liposomes, polymers for nanoparticles)

  • Homogenizer or sonicator

  • Dynamic light scattering (DLS) instrument for particle size analysis

  • Cell line and cytotoxicity assay reagents (as in Protocol 1)

Procedure:

  • Formulation: Prepare different formulations of this compound, such as liposomes or nanoparticles, following established protocols.[11][12]

  • Characterization: Characterize the formulations for particle size, drug loading, and stability using techniques like DLS.

  • Cytotoxicity Assessment: Perform a dose-response cytotoxicity assay (as in Protocol 1) comparing the free this compound to the different formulated versions.

  • Data Analysis: Compare the IC50 values of the free and formulated this compound. A higher IC50 for the formulated versions would indicate reduced cytotoxicity.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HEK2934812.5
HeLa488.2
SH-SY5Y725.6
A5497215.1
This table presents illustrative data to guide experimental design.

Table 2: Comparison of Cytotoxicity for Free vs. Formulated this compound (Hypothetical Data)

FormulationIC50 in HeLa cells (µM) after 72hFold Change in IC50 (vs. Free Drug)
Free this compound8.21.0
Liposomal this compound24.63.0
Polymeric Nanoparticle this compound35.34.3
This table illustrates how formulation can potentially decrease the cytotoxicity of this compound.

Visualizations

aak1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit AK_IN_1 This compound AK_IN_1->AAK1 inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and the point of inhibition by this compound.

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions High_Cytotoxicity High Cytotoxicity Observed Dose_Response Perform Dose-Response Assay High_Cytotoxicity->Dose_Response Check_Solvent Check Solvent Concentration High_Cytotoxicity->Check_Solvent Assess_Formulation Assess Alternative Formulations High_Cytotoxicity->Assess_Formulation Investigate_Off_Target Investigate Off-Target Effects High_Cytotoxicity->Investigate_Off_Target Optimized_Dose Use Optimized Lower Dose Dose_Response->Optimized_Dose Check_Solvent->Optimized_Dose New_Formulation Implement New Formulation Assess_Formulation->New_Formulation Intermittent_Dosing Apply Intermittent Dosing Optimized_Dose->Intermittent_Dosing

Caption: Logical workflow for troubleshooting and minimizing this compound cytotoxicity in long-term studies.

References

AK-IN-1 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AK-IN-1, a potent and selective adenosine kinase (AK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning stability issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of adenosine kinase (AK), the primary enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP).[1] By inhibiting AK, this compound effectively increases the intracellular and extracellular concentrations of adenosine.[1][2] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which in turn modulates various downstream signaling pathways.[1][3]

Q2: In what research areas is this compound typically used?

A2: this compound and other adenosine kinase inhibitors are valuable tools for studying physiological and pathological processes regulated by adenosine. These include research in areas such as ischemia, inflammation, and neurological disorders like epilepsy and pain.[4]

Q3: How should I store the solid compound and its stock solutions?

A3: Proper storage is crucial to maintain the integrity of this compound.

FormatStorage TemperatureDurationLight Protection
Solid Powder -20°CUp to 3 yearsRecommended
DMSO Stock Solution -80°CUp to 6 monthsProtect from light
-20°CUp to 1 monthProtect from light

Data compiled from supplier datasheets. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Stability and Solubility in Cell Culture

Researchers may encounter challenges with the stability and solubility of this compound when preparing working solutions in aqueous cell culture media. The following guide provides solutions to common issues.

Problem 1: Precipitation of this compound upon dilution in cell culture medium.

  • Cause: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.[5] Direct dilution of a highly concentrated DMSO stock into the medium can cause the compound to crash out of solution.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO or a small volume of serum-containing medium before adding it to the final culture volume.

    • Pre-warming: Gently warm both the intermediate dilution and the final cell culture medium to 37°C before mixing.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[6] Some cell lines may tolerate up to 1%, but it is best to determine the optimal concentration for your specific cell type.

Problem 2: Loss of this compound activity over time in culture.

  • Solution:

    • Fresh Preparation: Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions for extended periods.

    • Time-Course Experiments: If long-term incubation is necessary, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.

    • Control Experiments: Include appropriate controls in your experimental design. For instance, a vehicle control (medium with the same final concentration of DMSO) is essential.

Problem 3: Inconsistent experimental results.

  • Cause: Inconsistency can arise from various factors, including inaccurate initial concentration, degradation of the compound, or cellular stress responses.

  • Solution:

    • Accurate Pipetting: Use calibrated pipettes for preparing stock and working solutions.

    • Homogeneous Solution: Ensure the final working solution is well-mixed by gentle swirling or inversion before adding it to the cells.

    • Cell Health: Monitor cell viability and morphology to ensure that the observed effects are due to the specific activity of this compound and not a general stress response. Consider performing a dose-response curve to determine the optimal non-toxic concentration for your experiments.

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium appropriate for your cell line

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.

    • Add the calculated volume of sterile DMSO to the vial.

    • Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.

  • Preparation of Working Solution (Example for a final concentration of 10 µM):

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile DMSO or complete cell culture medium to obtain a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:10 in pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

    • Mix the final working solution gently but thoroughly.

    • Add the working solution to your cell culture plates.

2. General Cell-Based Assay Workflow

This workflow outlines the key steps for treating cells with this compound and assessing its effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed cells in multi-well plates treat Treat cells with this compound (and vehicle control) prep_cells->treat prep_ak Prepare this compound working solution prep_ak->treat incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate assay Perform downstream assay (e.g., Western blot, viability assay) incubate->assay analyze Analyze and interpret data assay->analyze signaling_pathway AK_IN_1 This compound AK Adenosine Kinase (AK) AK_IN_1->AK Inhibition AMP AMP AK->AMP Adenosine_in Intracellular Adenosine Adenosine_in->AK Phosphorylation Adenosine_ex Extracellular Adenosine Adenosine_in->Adenosine_ex Transport AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ex->AR Activation PI3K PI3K AR->PI3K ERK ERK AR->ERK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (Survival, Proliferation, Inflammation) Akt->Cellular_Response ERK->Cellular_Response

References

Addressing batch-to-batch variability of AK-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AK-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, including those that may be perceived as batch-to-batch variability.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the use of this compound.

Q1: I am observing inconsistent results between different batches of this compound. How can I determine the cause?

A1: True batch-to-batch variability in the chemical composition of a high-purity compound like this compound is uncommon. Inconsistencies in experimental outcomes are more often linked to variations in handling, experimental setup, or data interpretation.[1][2] To systematically troubleshoot, consider the following factors:

  • Compound Handling and Storage: Ensure that all batches of this compound have been consistently stored according to the manufacturer's recommendations (typically at -20°C for powder and -80°C for solvent stocks).[3] Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Prepare fresh dilutions from a concentrated stock for each experiment.

  • Solubility: this compound is soluble in DMSO.[4] Inconsistent dissolution can lead to variations in the effective concentration. Always ensure the compound is fully dissolved before use. Sonication may be recommended to aid dissolution.[3] When preparing working solutions in aqueous media, it is advisable to perform serial dilutions to prevent precipitation.[3]

  • Experimental Consistency: Minor variations in experimental conditions can lead to significant differences in results. Maintain consistency in cell density, passage number, media composition, incubation times, and reagent concentrations across all experiments.

  • Quality Control Check: To confirm the integrity and activity of a new batch, perform a simple, standardized assay, such as an in vitro kinase assay, and compare the results to a previously validated batch.

Below is a table outlining a systematic approach to investigating perceived batch-to-batch variability.

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare fresh stock solutions from each batch and repeat the experiment.Consistent results between freshly prepared stocks suggest degradation of older solutions.
Incomplete Solubilization Visually inspect stock solutions for any precipitate. Use sonication to ensure complete dissolution.Clear, homogenous stock solutions should yield more consistent experimental results.
Assay Variability Run a control experiment with a known active and inactive compound alongside the different batches of this compound.Consistent results for the controls would point towards an issue with the this compound batches, while inconsistent control results suggest assay variability.
Cell Line Instability Perform cell line authentication and check for mycoplasma contamination.A healthy, consistent cell line is crucial for reproducible results.

Q2: My in vitro kinase assay results with this compound are not correlating with my cell-based assay results. What could be the reason?

A2: Discrepancies between in vitro and cellular assays are a known challenge in drug discovery and are not necessarily indicative of a problem with the compound itself.[5][6] Several factors can contribute to this:

  • Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target, adenosine kinase.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.

  • Off-Target Effects: In a cellular context, this compound could have off-target effects that mask or counteract its intended activity on adenosine kinase.[7][8][9] It is important to note that many kinase inhibitors can have off-target effects.[7][8]

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

To investigate these possibilities, consider the following experimental approaches:

Experimental Approach Methodology Interpretation of Results
Cellular Uptake Assay Use radiolabeled or fluorescently tagged this compound to quantify its intracellular concentration over time.Low intracellular accumulation would suggest poor permeability or active efflux.
Efflux Pump Inhibition Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil).An increase in this compound potency in the presence of the inhibitor would indicate it is an efflux pump substrate.
Off-Target Profiling Screen this compound against a panel of other kinases or relevant cellular targets.Identification of potent off-target activities could explain unexpected cellular phenotypes.
Metabolite Analysis Use techniques like mass spectrometry to identify any metabolites of this compound in cell lysates or culture medium.The presence of significant metabolite peaks would suggest cellular metabolism of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an adenosine kinase (AK) inhibitor. It functions by competing with adenosine for binding to the enzyme, thereby inhibiting its activity. It is important to note that this compound is not competitive with ATP.[4]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (255.48 mM).[4] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. Sonication may be used to facilitate dissolution.[3] For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the culture medium.[3]

Q3: What are the recommended storage conditions for this compound?

A3: The powdered form of this compound should be stored at -20°C.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4] Protect the compound from light.[4]

Q4: I am observing unexpected cellular phenotypes. Could this be due to off-target effects of this compound?

A4: It is possible. While this compound is designed as an adenosine kinase inhibitor, like many small molecule inhibitors, it may have off-target activities, especially at higher concentrations.[7][8][9] If you observe unexpected phenotypes, it is advisable to perform experiments to rule out off-target effects. This can include:

  • Dose-response curves: Determine if the unexpected phenotype follows a similar dose-response as the expected on-target effect.

  • Rescue experiments: If possible, try to rescue the phenotype by adding back the product of the inhibited enzyme (in this case, AMP or downstream metabolites).

  • Use of a structurally unrelated inhibitor: Compare the cellular effects of this compound with another known adenosine kinase inhibitor that has a different chemical scaffold.

  • Target knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of adenosine kinase and see if this phenocopies the effect of this compound.

Q5: What is the signaling pathway affected by this compound?

A5: this compound inhibits adenosine kinase, which is a key enzyme in the purine salvage pathway. Adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting this enzyme, this compound increases the intracellular and extracellular concentrations of adenosine. Adenosine can then activate adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.

Visualizations

AK_IN_1_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space Adenosine_ext Adenosine Adenosine_int Adenosine Adenosine_ext->Adenosine_int Nucleoside Transporter AK Adenosine Kinase Adenosine_int->AK AMP AMP AK->AMP ATP -> ADP AK_IN_1 This compound AK_IN_1->AK Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_handling Verify Compound Handling and Storage start->check_handling check_solubility Confirm Complete Solubilization check_handling->check_solubility Consistent end_resolved Issue Resolved check_handling->end_resolved Inconsistent check_assay Assess Assay Variability check_solubility->check_assay Consistent check_solubility->end_resolved Inconsistent perform_qc Perform QC on New Batch check_assay->perform_qc Consistent check_assay->end_resolved Inconsistent investigate_off_target Investigate Off-Target Effects perform_qc->investigate_off_target QC Pass end_variability Potential Batch Variability perform_qc->end_variability QC Fail investigate_off_target->end_resolved

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Controlling for Confounding Factors in Kinase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors targeting Adaptor-Associated Kinase 1 (AAK1) and Adenylate Kinase 1 (AK1). Given the potential for ambiguity with the term "AK-IN-1," this guide addresses both kinases to ensure clarity and experimental rigor.

Section 1: AAK1 (Adaptor-Associated Kinase 1) Inhibitor Experiments

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and is implicated in various signaling pathways, including the Notch and WNT pathways.[1][2] Its involvement in these fundamental cellular processes makes it a target of interest for therapeutics in neuropathic pain, viral infections, and oncology.[3][4]

Frequently Asked Questions (FAQs) for AAK1 Inhibitors

Q1: What are the primary functions of AAK1 that I should be aware of when designing my experiment?

A1: AAK1 is a key regulator of clathrin-mediated endocytosis (CME) through its phosphorylation of the μ2 subunit of the AP2 adaptor complex.[3] This process is fundamental for the internalization of cell surface receptors and other molecules. Therefore, inhibiting AAK1 can have broad effects on cellular signaling and function. AAK1 is also involved in the Notch and WNT signaling pathways, where it can act as both a positive and negative regulator.[1][2][5] Understanding the specific role of AAK1 in your experimental system is critical for interpreting results.

Q2: What are some known off-target effects of AAK1 inhibitors?

A2: Off-target effects are a significant concern for any kinase inhibitor due to the conserved nature of the ATP-binding pocket. For example, some compounds developed as inhibitors for other kinases, like the CaMKK inhibitor TIM-063, have been found to also inhibit AAK1 and ERK2.[6] Conversely, some marketed drugs like Baricitinib, Erlotinib, and Sunitinib have been shown to target AAK1.[2] It is crucial to perform kinome-wide selectivity profiling to understand the off-target landscape of your specific inhibitor.

Q3: What are essential positive and negative controls for an AAK1 inhibitor experiment?

A3: Proper controls are essential to validate your findings.

Control TypeDescriptionPurpose
Positive Control A known, well-characterized AAK1 inhibitor.To ensure the assay is working correctly and can detect AAK1 inhibition.
Negative Control An inactive enantiomer or a structurally similar but inactive analog of your inhibitor.To control for off-target effects that are not related to the specific pharmacophore of the inhibitor.
Vehicle Control The solvent used to dissolve the inhibitor (e.g., DMSO).To control for any effects of the solvent on the experimental system.
Genetic Controls AAK1 knockout or knockdown cells/animals.[7]To confirm that the observed phenotype is specifically due to the loss of AAK1 function.

Q4: How can I confirm that my AAK1 inhibitor is engaging its target in cells?

A4: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) can directly measure the binding of the inhibitor to AAK1 in a cellular context.[2][3][8] Another approach is to measure the phosphorylation of AAK1's direct downstream target, the μ2 subunit of AP2. A reduction in μ2 phosphorylation upon inhibitor treatment would indicate target engagement.[4]

Troubleshooting Guide for AAK1 Inhibitor Experiments
ProblemPossible CauseSuggested Solution
Inconsistent or no effect of the inhibitor - Inhibitor instability or degradation.- Poor cell permeability.- Low AAK1 expression in the cell line.- Prepare fresh inhibitor stocks.- Verify cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Confirm AAK1 expression levels by Western blot or qPCR.
Observed phenotype does not match AAK1 knockout/knockdown - Off-target effects of the inhibitor.- The inhibitor may only be a partial antagonist.- Compensatory mechanisms are activated upon chemical inhibition but not genetic deletion.- Perform kinome-wide selectivity profiling.- Test a structurally distinct AAK1 inhibitor.- Use a genetic approach (knockout/knockdown) to validate the phenotype.
High cellular toxicity - Off-target toxicity.- High inhibitor concentration.- Solvent toxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Include a vehicle-only control at the same concentration.- Test for apoptosis or necrosis (e.g., Annexin V/PI staining).
Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay

This protocol is for assessing the direct inhibitory effect of a compound on AAK1 enzymatic activity.

  • Reagents: Recombinant human AAK1, kinase buffer, ATP, and a substrate peptide (e.g., a peptide containing the AAK1 phosphorylation site on AP2μ2).

  • Procedure: a. Prepare a reaction mixture containing the kinase buffer, substrate, and your inhibitor at various concentrations. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction and quantify the amount of phosphorylated substrate using methods like ADP-Glo™ Kinase Assay or radioisotope labeling ([³²P]-ATP).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce AAK1 activity by 50%.

Protocol 2: Cellular Assay for AAK1 Activity (AP2μ2 Phosphorylation)

This protocol assesses the inhibitor's activity in a cellular context by measuring the phosphorylation of a known AAK1 substrate.

  • Cell Culture: Culture cells (e.g., HEK293T) that endogenously express or are transfected with AAK1 and its substrate, AP2μ2.

  • Treatment: Treat the cells with your AAK1 inhibitor at various concentrations for a specified duration.

  • Lysis: Lyse the cells and collect the protein lysate.

  • Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with a primary antibody specific for phosphorylated AP2μ2 (p-Thr156). c. Use an antibody against total AP2μ2 or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative reduction in AP2μ2 phosphorylation.

Visualizations

AAK1_Signaling_Pathways cluster_CME Clathrin-Mediated Endocytosis cluster_Notch Notch Pathway cluster_WNT WNT Pathway AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 phosphorylates μ2 Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms Notch_Receptor Notch Receptor Notch_Active Active Notch Notch_Receptor->Notch_Active Ligand Binding Eps15b Eps15b Notch_Active->Eps15b interacts with AAK1_Notch AAK1 AAK1_Notch->Notch_Active stabilizes AAK1_Notch->Eps15b acts as adaptor for Rab5_Endosome Rab5-Positive Endosome Eps15b->Rab5_Endosome sorts to WNT WNT LRP6 LRP6 Receptor WNT->LRP6 activates AAK1_WNT AAK1 AAK1_WNT->LRP6 promotes endocytosis of

Caption: Signaling pathways involving AAK1.

Experimental_Workflow start Hypothesis: Inhibitor X targets Kinase Y biochem Biochemical Assay (In Vitro) start->biochem Test direct inhibition cellular Cellular Assay (Target Engagement) biochem->cellular Confirm cellular activity phenotype Phenotypic Assay cellular->phenotype Assess functional outcome controls Implement Controls (Vehicle, Negative, Genetic) phenotype->controls Validate specificity off_target Off-Target Profiling (Kinome Scan) phenotype->off_target Investigate unexpected results validation In Vivo Validation phenotype->validation Confirm in a model organism controls->validation off_target->phenotype conclusion Conclusion validation->conclusion

Caption: General experimental workflow for kinase inhibitor validation.

Section 2: AK1 (Adenylate Kinase 1) Inhibitor Experiments

AK1 is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ↔ ATP + AMP.[9] This reaction is crucial for maintaining the balance of adenine nucleotides and for signaling cellular energy status.

Frequently Asked Questions (FAQs) for AK1 Inhibitors

Q1: What is the primary role of AK1, and how might its inhibition affect my cells?

A1: AK1 is the major cytosolic isoform of adenylate kinase and is highly expressed in tissues with high energy demand like muscle and brain.[10] It plays a critical role in energetic signal communication between sites of ATP production and consumption.[11] Inhibition of AK1 can disrupt this communication, leading to an altered cellular energy state, which may affect numerous cellular processes.

Q2: I've seen "AK-1" used to refer to a SIRT2 inhibitor. Is this the same as an Adenylate Kinase 1 inhibitor?

A2: No, and this is a critical point of potential confusion. The designation "AK-1" has been used for a specific cell-permeable SIRT2 inhibitor.[12][13] It is essential to verify the identity and target of any compound labeled "AK-1" by checking its chemical structure and referencing the supplier's documentation and relevant literature.

Q3: What are the known inhibitors of AK1, and what are their potential off-target effects?

A3: The most well-known inhibitor of AK1 is P1,P5-di(adenosine 5')-pentaphosphate (Ap5A).[14] However, Ap5A is not entirely specific and can have off-target effects on other purinergic receptors, such as P2X receptors, and can also activate ryanodine receptors.[15][16] Additionally, some statins, such as simvastatin, have been shown to inhibit AK1 non-competitively.[6] When using any AK1 inhibitor, it is crucial to consider and control for these potential off-target activities.

Q4: What are the best controls for an AK1 inhibitor experiment?

A4: Similar to AAK1 experiments, robust controls are necessary.

Control TypeDescriptionPurpose
Positive Control A well-characterized AK1 inhibitor like Ap5A.To validate that the assay can detect AK1 inhibition.
Vehicle Control The solvent used for the inhibitor.To control for solvent effects.
Genetic Controls AK1 knockout or knockdown cells/animals.[17]To confirm the specificity of the observed phenotype to AK1 loss of function.
Off-Target Controls For Ap5A, include experiments to rule out effects on P2X and ryanodine receptors, if relevant to your system.To ensure the observed effects are not due to known off-target activities of the inhibitor.
Troubleshooting Guide for AK1 Inhibitor Experiments
ProblemPossible CauseSuggested Solution
Unexpected changes in cellular ATP levels - AK1 inhibition can lead to complex shifts in adenine nucleotide pools.- Off-target effects on other metabolic enzymes.- Measure the levels of ATP, ADP, and AMP to get a complete picture of the energetic state.- Use AK1 knockout/knockdown cells to confirm the phenotype.
Inhibitor shows low potency in cellular assays - Poor cell permeability of the inhibitor (e.g., Ap5A is highly charged).- Redundancy from other adenylate kinase isoforms.- Use cell permeabilization agents (with appropriate controls) or consider more cell-permeable analogs.- Investigate the expression of other AK isoforms in your cell type.
Results are difficult to reproduce - Instability of the inhibitor in culture media.- Variations in cell metabolic state.- Prepare fresh inhibitor solutions for each experiment.- Standardize cell culture conditions, including cell density and media composition, to ensure a consistent metabolic state.
Experimental Protocols

Protocol 1: Biochemical Assay for AK1 Activity

This protocol measures the enzymatic activity of AK1 in a cell or tissue lysate.[1]

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, ADP as the substrate, and your inhibitor at various concentrations.

  • Detection System: The production of ATP can be coupled to a light-emitting reaction using luciferase or to a colorimetric or fluorometric readout.[11][18]

  • Procedure: a. Add the sample lysate to the reaction mixture. b. Incubate at a controlled temperature (e.g., 37°C). c. Measure the signal (luminescence, absorbance, or fluorescence) over time.

  • Data Analysis: Calculate the rate of ATP production and determine the inhibitory effect of your compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for AK1 Target Engagement

This protocol can be adapted to confirm that your inhibitor binds to AK1 in intact cells.

  • Cell Treatment: Treat intact cells with your inhibitor or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble AK1 remaining in the supernatant at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Binding of the inhibitor is expected to stabilize AK1, resulting in a higher melting temperature (more soluble protein at higher temperatures) compared to the vehicle control.[8][9]

Visualizations

AK1_Energy_Homeostasis ATP_Prod ATP Production (Glycolysis, Oxidative Phosphorylation) ATP ATP ATP_Prod->ATP ATP_Util ATP Utilization (Muscle Contraction, Ion Transport, etc.) ADP ADP ATP_Util->ADP AK1 AK1 AK1->ATP AMP AMP AK1->AMP ADP->ATP_Prod ADP->AK1 ATP->ATP_Util AMPK AMPK (Energy Sensor) AMP->AMPK activates

Caption: Role of AK1 in cellular energy homeostasis.

Confounding_Factors_Logic Inhibitor Small Molecule Inhibitor On_Target On-Target Effect (Desired) Inhibitor->On_Target Off_Target Off-Target Effect (Confounding) Inhibitor->Off_Target Phenotype Observed Phenotype On_Target->Phenotype Off_Target->Phenotype Controls Experimental Controls (Genetic, Negative Compound) Controls->On_Target isolates Controls->Off_Target identifies

Caption: Logical relationship of confounding factors in inhibitor experiments.

References

Technical Support Center: AK-IN-1 (SIRT2 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the available research for the SIRT2 inhibitor commonly referred to as AK-1 . It is assumed that "AK-IN-1" refers to this compound. Researchers should always consult the manufacturer's specific product information and safety data sheet (SDS) before use.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling AK-1, a cell-permeable inhibitor of Sirtuin 2 (SIRT2). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Best Practices for Storing and Handling AK-1

Proper storage and handling of AK-1 are crucial for maintaining its stability and ensuring experimental reproducibility.

Storage

Solid Form:

ParameterRecommendationCitation
Temperature Store at -20°C for long-term storage (up to 3 years).[1]
Can be stored at +4°C for short-term storage (up to 2 years).[1][2]
Shipping Shipped at ambient temperature.[2]

In Solvent:

ParameterRecommendationCitation
Temperature Store at -80°C for up to 2 years.[1]
Store at -20°C for up to 1 year.[1]
Solvent Soluble in DMSO (up to 100 mM).[2]
Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling AK-1.

  • Weighing and Reconstitution: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. To prepare a stock solution, dissolve AK-1 in DMSO. Sonication may be used to aid dissolution.

  • Solution Preparation: For in vivo experiments, it is recommended to prepare fresh solutions daily. For cell-based assays, aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with AK-1.

Issue 1: Inconsistent or No Effect of AK-1 in Cell-Based Assays

Potential Cause Troubleshooting Step Explanation Citation
Poor Cell Permeability Increase the concentration of AK-1.Some studies have shown that higher concentrations of SIRT2 inhibitors are needed to observe effects in cells compared to their in vitro IC50 values, possibly due to differences in cellular uptake and solubility.[3][4]
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.The effective concentration of AK-1 can be cell-type dependent.[5]
Degraded Compound Use a fresh aliquot of AK-1 stock solution. Ensure proper storage conditions have been maintained.Repeated freeze-thaw cycles or improper storage can lead to compound degradation.[1]
Cell Line Resistance Consider using a different cell line.The anticancer effects of some SIRT2 inhibitors have been shown to be cell-line specific.[1][5]

Issue 2: Discrepancy Between in vitro and in vivo Results

Potential Cause Troubleshooting Step Explanation Citation
Pharmacokinetics and Bioavailability Evaluate the pharmacokinetic properties of AK-1 in your animal model.Factors such as absorption, distribution, metabolism, and excretion can significantly impact the effective concentration of the compound at the target site.[6]
Off-Target Effects Include appropriate controls to assess potential off-target effects.While AK-1 is a selective SIRT2 inhibitor, off-target effects can never be fully excluded and may contribute to observed phenotypes.[3]
Genetic Background of Animal Model Consider the genetic background of your animal model.The phenotype of genetic knockout mice for SIRT2 may not always predict the effects of a small molecule inhibitor.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving AK-1?

A1: AK-1 is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM.[2]

Q2: How should I store the reconstituted AK-1 solution?

A2: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C (up to 2 years) or -20°C (up to 1 year).[1] Avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of AK-1?

A3: AK-1 is a cell-permeable inhibitor of SIRT2, a NAD+-dependent deacetylase. By inhibiting SIRT2, AK-1 can lead to the hyperacetylation of SIRT2 substrates, such as α-tubulin.[2] It has also been shown to promote the proteasomal degradation of the oncoprotein c-Myc.[1][7]

Q4: I am not seeing an increase in α-tubulin acetylation after treating my cells with AK-1. What could be the reason?

A4: Several factors could contribute to this. First, ensure you are using an appropriate concentration of AK-1, as cell permeability can be a factor.[3] Second, the effect of SIRT2 inhibition on α-tubulin acetylation can be cell-type dependent and may be more pronounced in specific subcellular locations, such as perinuclear microtubules.[8] Finally, other deacetylases, like HDAC6, also target α-tubulin, which might compensate for SIRT2 inhibition in some contexts.[8]

Q5: Can AK-1 be used in in vivo studies?

A5: Yes, AK-1 has been used in in vivo models and has shown neuroprotective effects.[2][6] However, it is crucial to determine the optimal dosage and administration route for your specific animal model.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental setup.

Western Blot for α-tubulin Acetylation
  • Cell Treatment: Plate and treat your cells with the desired concentrations of AK-1 or vehicle control (DMSO) for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against acetylated α-tubulin (e.g., at Lys40). Also, probe for total α-tubulin or a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[9]

  • Quantification: Densitometrically quantify the bands and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.

c-Myc Degradation Assay
  • Cell Treatment: Treat cells with AK-1 or vehicle control. To assess protein stability, you can co-treat with a protein synthesis inhibitor like cycloheximide (CHX) over a time course. To confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding AK-1.[1][7]

  • Western Blot Analysis: Perform western blotting as described above, using primary antibodies against c-Myc and a suitable loading control.[10]

  • Analysis: In the CHX chase experiment, a faster decrease in the c-Myc band intensity in AK-1 treated cells compared to control indicates increased protein degradation. In the proteasome inhibitor experiment, the prevention of AK-1-induced c-Myc reduction confirms degradation via the proteasome.[1]

Signaling Pathways and Logical Relationships

AK-1 exerts its effects by inhibiting SIRT2, which in turn modulates several downstream signaling pathways.

AK1_SIRT2_Pathway AK1 AK-1 SIRT2 SIRT2 AK1->SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin deacetylation NFkB NF-κB (p65) SIRT2->NFkB deacetylation cMyc c-Myc SIRT2->cMyc stabilization acetylated_alpha_tubulin Acetylated α-tubulin alpha_tubulin->acetylated_alpha_tubulin acetylated_NFkB Acetylated NF-κB NFkB->acetylated_NFkB ubiquitination Ubiquitination cMyc->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: AK-1 inhibits SIRT2, leading to increased acetylation of substrates like α-tubulin and NF-κB, and promoting the ubiquitination and subsequent degradation of c-Myc.

Experimental Workflow for Assessing AK-1 Activity

experimental_workflow start Start: Prepare AK-1 Stock Solution cell_culture Cell Culture (select appropriate cell line) start->cell_culture treatment Treat cells with AK-1 (include vehicle control and dose-response) cell_culture->treatment phenotypic_assay Phenotypic Assays (e.g., proliferation, migration) treatment->phenotypic_assay western_blot Western Blot Analysis (e.g., Ac-α-tubulin, c-Myc) treatment->western_blot data_analysis Data Analysis and Interpretation phenotypic_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A general experimental workflow for investigating the effects of the SIRT2 inhibitor AK-1 in a cell-based study.

References

Validation & Comparative

Comparative Analysis of AK-IN-1 Cross-reactivity with Sirtuin Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the sirtuin inhibitor AK-IN-1, focusing on its cross-reactivity with various members of the sirtuin family of deacetylases. The information is intended for researchers, scientists, and drug development professionals working with sirtuin modulators. While this compound is primarily identified as a SIRT2 inhibitor, comprehensive data on its activity against other sirtuin isoforms is limited in publicly available literature. This guide, therefore, presents the known data for this compound and provides detailed experimental protocols for researchers to conduct their own comprehensive cross-reactivity profiling.

Introduction to this compound and the Sirtuin Family

The sirtuin (SIRT) family of proteins are NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, metabolism, DNA repair, and inflammation.[1][2] In mammals, there are seven sirtuin isoforms (SIRT1-SIRT7) with distinct subcellular localizations and substrate specificities.[2] The development of isoform-specific inhibitors is critical for elucidating the specific functions of each sirtuin and for therapeutic applications.

This compound is a cell-permeable benzylsulfonamide compound identified as an inhibitor of SIRT2.[3][4] It has been utilized in studies related to neurodegenerative diseases and cancer, where SIRT2 is a potential therapeutic target.[3][4]

Quantitative Analysis of this compound Inhibitory Activity

This compound has been characterized as a SIRT2 inhibitor with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.[3] Specific cross-reactivity data for this compound against other human sirtuin isoforms (SIRT1, SIRT3-SIRT7) is not extensively documented in the available scientific literature. To facilitate a direct comparison, the following table summarizes the known IC50 value for this compound against SIRT2 and provides a template for researchers to populate as data becomes available.

Table 1: Inhibitory Activity (IC50) of this compound against Human Sirtuin Isoforms

Sirtuin IsoformThis compound IC50 (µM)Reference
SIRT1Data not available
SIRT212.5 - 13[3][5]
SIRT3Data not available
SIRT4Data not available
SIRT5Data not available
SIRT6Data not available
SIRT7Data not available

Experimental Protocols

To determine the cross-reactivity profile of this compound, standardized biochemical and cellular assays are required. Below are detailed methodologies for conducting these key experiments.

Biochemical Assay for Sirtuin Inhibitor IC50 Determination (Fluorometric Method)

This protocol describes a common in vitro method to determine the IC50 values of an inhibitor against various sirtuin isoforms using a fluorogenic substrate.

Materials:

  • Recombinant human sirtuin enzymes (SIRT1-SIRT7)

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT2)

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound (or other test inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a fluorescence enhancer)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 0.01 µM.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme to each well. The final enzyme concentration should be in the linear range of the assay.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution to each well. The developer solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Incubate at room temperature for a further period (e.g., 90 minutes) to allow for complete development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[6]

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for SIRT2 Inhibition (α-Tubulin Acetylation)

This protocol assesses the ability of this compound to inhibit SIRT2 in a cellular context by measuring the acetylation level of its known substrate, α-tubulin.

Materials:

  • Human cell line (e.g., HeLa or PC-3M)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 5 hours).

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against acetyl-α-tubulin.

  • Subsequently, probe the membrane with a primary antibody against total α-tubulin as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative levels of acetylated α-tubulin, normalized to total α-tubulin. An increase in the ratio of acetylated to total α-tubulin indicates SIRT2 inhibition.

Visualizations

The following diagrams illustrate the experimental workflow for assessing sirtuin inhibitor selectivity and a key signaling pathway involving SIRT2.

G cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A Prepare Serial Dilution of this compound C Add this compound/Vehicle A->C B Add Reagents to 96-well Plate (Buffer, Substrate, NAD+) B->C D Initiate Reaction with SIRT Enzyme (SIRT1-SIRT7) C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Measure Fluorescence F->G H Calculate IC50 Values G->H N Determine In-Cell Activity H->N Compare in vitro and in-cell data I Culture Cells J Treat Cells with this compound I->J K Lyse Cells J->K L Western Blot for Acetylated α-Tubulin K->L M Quantify Protein Levels L->M M->N

Caption: Workflow for determining sirtuin inhibitor selectivity.

G cluster_pathway SIRT2-Mediated Deacetylation of α-Tubulin SIRT2 SIRT2 Tubulin_Ac Acetylated α-Tubulin SIRT2->Tubulin_Ac Deacetylates AKIN1 This compound AKIN1->SIRT2 Inhibits Tubulin α-Tubulin Tubulin_Ac->Tubulin Microtubule Microtubule Stability Tubulin_Ac->Microtubule Increased Tubulin->Microtubule

References

Reproducibility of Published Findings on AK-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SIRT2 inhibitor AK-IN-1 (also referred to as AK-1) with other commercially available sirtuin inhibitors. The information presented is based on published experimental data, offering an objective analysis of its performance and mechanism of action. This document is intended to aid researchers in evaluating the reproducibility of findings related to this compound and in designing future experiments.

Performance Comparison of Sirtuin Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and selected alternative SIRT2 inhibitors against various sirtuin isoforms. This data is crucial for assessing the potency and selectivity of each compound.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Notes
This compound (AK-1) >5013 - 15.5>50Cell-permeable, neuroprotective effects observed in vivo.
AGK2 >503.5>50A potent and selective SIRT2 inhibitor.
Sirtinol 13138 - 49-Also inhibits SIRT1.
TM (Tiratricol) >260.038No InhibitionA highly potent and selective mechanism-based SIRT2 inhibitor.
Tenovin-6 21 - 269 - 10-A potent inhibitor of both SIRT1 and SIRT2.

In Vitro Efficacy in Cancer Cell Lines

This table presents a comparison of the growth-inhibitory effects of various SIRT2 inhibitors on different cancer cell lines, providing insights into their potential as anti-cancer agents.

CompoundCell LineAssayGI50 (µM)Key Findings
This compound (AK-1) HCT116Cell Cycle AnalysisNot explicitly statedInduces G1 cell cycle arrest.
AGK2 MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3Cell Growth>50Weak effect on cell proliferation.
SirReal2 MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3Cell GrowthModest effect-
TM (Tiratricol) MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3Cell GrowthMore potent than SirReal2Selectively targets cancer cells over normal mammary epithelial cells.
Tenovin-6 MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3Cell GrowthMost potent of those tested-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

AK_IN_1_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound SIRT2 SIRT2 This compound->SIRT2 NF-κB NF-κB SIRT2->NF-κB CSN2 CSN2 NF-κB->CSN2 Snail Snail CSN2->Snail inactivation Proteasomal_Degradation Proteasomal_Degradation Snail->Proteasomal_Degradation p21 p21 Snail->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest

Caption: Signaling pathway of this compound in colon cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis HCT116 HCT116 Cell Culture Treatment Treat with this compound (e.g., 0, 10, 20, 40 µM) HCT116->Treatment Western_Blot Western Blot (SIRT2, Snail, p21, Acetyl-α-tubulin) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry qRT_PCR qRT-PCR (SNAI1, CDKN1A) Treatment->qRT_PCR Data_Analysis Quantitative Analysis (Protein levels, Cell cycle distribution, mRNA expression) Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Cell Culture

HCT116 human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, HCT116 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 8-12% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against SIRT2, Snail, p21, acetylated α-tubulin, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest and Fixation: HCT116 cells are treated with this compound for the desired time. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated HCT116 cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: qRT-PCR is performed using a SYBR Green-based master mix and gene-specific primers for SNAI1 (Snail) and CDKN1A (p21). A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

    • Human SNAI1 (Snail) Forward Primer: 5'-TCC AAT CGC CAT CTT CAC TAC-3'

    • Human SNAI1 (Snail) Reverse Primer: 5'-GTC TTT CCC TGT GTT CCT TCC-3'

    • Human CDKN1A (p21) Forward Primer: 5'-GGC GGC ATG GTC TTT CCT G-3'

    • Human CDKN1A (p21) Reverse Primer: 5'-GGC GGC TGG AGT GAG GAC G-3'

Immunofluorescence for Acetylated α-Tubulin
  • Cell Seeding and Treatment: HCT116 cells are seeded on glass coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Cells are blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes. Coverslips are then incubated with a primary antibody against acetylated α-tubulin overnight at 4°C.

  • Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope.

Verifying the On-Target Effects of AK-IN-1: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adenosine kinase (AK) inhibitor, AK-IN-1, with other known AK inhibitors. It details genetic approaches to verify the on-target effects of these compounds and includes supporting experimental data and detailed protocols to aid in the design and execution of validation studies.

Introduction to Adenosine Kinase and this compound

Adenosine kinase (AK) is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a key signaling molecule involved in numerous physiological processes.[1] By phosphorylating adenosine to adenosine monophosphate (AMP), AK effectively reduces the available pool of adenosine that can activate G-protein coupled adenosine receptors.[1][2] Inhibition of AK leads to an increase in local adenosine concentrations, which can be therapeutically beneficial in conditions such as epilepsy, ischemia, pain, and inflammation.[1][3]

This compound is a competitive inhibitor of adenosine kinase, targeting the adenosine binding site but not the ATP binding site.[4] This guide will compare this compound to other well-characterized AK inhibitors and provide detailed methodologies for validating its on-target effects using genetic approaches.

Quantitative Comparison of Adenosine Kinase Inhibitors

The following table summarizes the in vitro potency of this compound and other selected adenosine kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

InhibitorIC50 (in vitro)Notes
This compound Not specified in publicly available literature. Reported to inhibit 86%, 87%, and 89% of AK activity at 2, 4, and 10 µM, respectively.[4]Competitive for adenosine, but not for ATP.[4]
ABT-702 1.7 nM[5][6]Potent, non-nucleoside inhibitor with oral activity.[7]
5-Iodotubercidin 26 nM[8][9][10]ATP mimetic, also inhibits other kinases at higher concentrations.[8]
A-134974 60 pM[11]Potent and selective adenosine kinase inhibitor.[11]
A-286501 0.47 nM[12]Orally active carbocyclic nucleoside inhibitor.[12]

Genetic Approaches for On-Target Validation

Genetic validation is essential to confirm that the observed effects of a kinase inhibitor are due to its interaction with the intended target. The two primary methods for this are gene knockdown using RNA interference (e.g., shRNA) and gene knockout using CRISPR/Cas9.

Experimental Workflow: Genetic Validation of this compound

experimental_workflow cluster_prep Preparation cluster_transduction Genetic Modification cluster_validation Validation of Knockdown/Knockout cluster_treatment Inhibitor Treatment & Analysis cell_culture 1. Cell Line Selection (e.g., HEK293T, neuronal cells) vector_prep 2. Vector Preparation (shRNA or CRISPR/Cas9 targeting ADK) transduction 3. Transduction/Transfection of cells with vectors selection 4. Selection of Modified Cells (e.g., Puromycin, FACS) transduction->selection western_blot 5. Western Blot for ADK protein selection->western_blot qpcr 6. qPCR for ADK mRNA selection->qpcr treatment 7. Treat Wild-type and ADK-deficient cells with this compound western_blot->treatment phenotype_assay 8. Phenotypic Assay (e.g., cell viability, signaling readout) treatment->phenotype_assay

Caption: Workflow for genetic validation of this compound.

Detailed Experimental Protocols

This protocol describes the generation of a stable cell line with reduced ADK expression to test the on-target effects of this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Lentiviral vectors expressing shRNA targeting human ADK (and a non-targeting control shRNA)

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin

  • Polybrene

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction

  • Reagents and equipment for Western blotting

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector (targeting ADK or non-targeting control) and the packaging and envelope plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Transduction of Target Cells:

    • Plate the target cells at an appropriate density.

    • On the following day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (to enhance transduction efficiency).

    • Incubate for 24 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration.

    • Continue selection for several days until non-transduced cells are eliminated.

  • Validation of ADK Knockdown:

    • Expand the puromycin-resistant cells.

    • Lyse the cells and perform Western blotting using an anti-ADK antibody to confirm the reduction in ADK protein levels compared to cells transduced with the non-targeting control shRNA.

  • Testing the Effect of this compound:

    • Plate both the ADK-knockdown and control cell lines.

    • Treat the cells with a range of concentrations of this compound.

    • Perform a relevant phenotypic assay (e.g., a cell viability assay or a measurement of a downstream signaling event) to determine if the effect of this compound is diminished in the ADK-knockdown cells. A reduced effect in the knockdown cells would indicate that the inhibitor's action is dependent on the presence of ADK.

This protocol provides a method for generating a complete knockout of the ADK gene to definitively assess the on-target activity of this compound.

Materials:

  • Cell line of interest

  • CRISPR/Cas9 plasmids expressing Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the ADK gene

  • Transfection reagent

  • Single-cell cloning plates (96-well)

  • Lysis buffer for genomic DNA extraction

  • PCR reagents for genotyping

  • Reagents and equipment for Western blotting

Procedure:

  • Transfection:

    • Transfect the target cells with the CRISPR/Cas9 plasmids targeting ADK.

  • Single-Cell Cloning:

    • Two to three days post-transfection, dilute the cells and plate them into 96-well plates to isolate single cells.

  • Expansion and Genotyping:

    • Allow single cells to grow into colonies.

    • Expand the colonies and harvest a portion of the cells for genomic DNA extraction.

    • Perform PCR and sequencing to identify clones with frameshift mutations in the ADK gene, indicative of a successful knockout.

  • Validation of ADK Knockout:

    • Confirm the absence of ADK protein in the identified knockout clones by Western blotting.

  • On-Target Validation of this compound:

    • Treat the ADK-knockout and wild-type parental cells with this compound.

    • Perform a phenotypic assay. The lack of a cellular response to this compound in the knockout cells would provide strong evidence for its on-target specificity.

Adenosine Kinase Signaling Pathway

The primary role of adenosine kinase is to regulate the concentration of adenosine. By inhibiting AK, compounds like this compound increase adenosine levels, leading to the activation of adenosine receptors and downstream signaling cascades.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adenosine_ext Adenosine adenosine_receptor Adenosine Receptor (A1, A2A, A2B, A3) adenosine_ext->adenosine_receptor activates adenosine_int Adenosine adenosine_ext->adenosine_int transport downstream Downstream Signaling (e.g., cAMP modulation, MAPK activation) adenosine_receptor->downstream ak Adenosine Kinase (AK) adenosine_int->ak substrate amp AMP ak->amp phosphorylates akin1 This compound akin1->ak inhibits

Caption: Adenosine Kinase Signaling Pathway and the effect of this compound.

Conclusion

Verifying the on-target effects of a kinase inhibitor is a critical step in drug development. This guide provides a framework for comparing this compound to other adenosine kinase inhibitors and for using genetic approaches to confirm its mechanism of action. By employing shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of adenosine kinase, researchers can robustly validate that the cellular effects of this compound are a direct result of its intended activity, thereby increasing confidence in its potential as a therapeutic agent. The provided protocols and diagrams serve as a starting point for designing and implementing these essential validation studies.

References

A Comparative Guide to Sirtuin Inhibitors: Tenovin-6 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between AK-IN-1 and Tenovin-6 could not be conducted as no in vitro efficacy data or mechanism of action for a compound specifically designated "this compound" was found in the available literature. This guide, therefore, focuses on the well-documented in vitro effects of Tenovin-6, a known sirtuin inhibitor and p53 activator, to provide a valuable resource for researchers, scientists, and drug development professionals.

Tenovin-6 has been identified as a potent small molecule that modulates cellular pathways primarily through the inhibition of sirtuins, a class of NAD+-dependent deacetylases. This activity leads to the activation of the tumor suppressor protein p53, making Tenovin-6 a compound of interest in cancer research.

Quantitative Analysis of Tenovin-6 In Vitro Efficacy

The following table summarizes the in vitro inhibitory concentrations (IC50) of Tenovin-6 against various human sirtuin enzymes. This data provides a quantitative measure of its potency and selectivity.

Target EnzymeIC50 (μM)Reference
SIRT121[1][2]
SIRT210[1][2]
SIRT367[1][2]

Mechanism of Action: Sirtuin Inhibition and p53 Activation

Tenovin-6 exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2. Sirtuins, particularly SIRT1, are responsible for the deacetylation of various proteins, including the tumor suppressor p53. By inhibiting SIRT1, Tenovin-6 prevents the deacetylation of p53, leading to its accumulation and activation. Activated p53 can then induce cell cycle arrest and apoptosis in cancer cells.[1][3]

The signaling pathway below illustrates the mechanism of action of Tenovin-6.

Tenovin6_Pathway Tenovin6 Tenovin-6 SIRT1 SIRT1 Tenovin6->SIRT1 inhibits SIRT2 SIRT2 Tenovin6->SIRT2 inhibits p53_acetylated Acetylated p53 (Inactive) SIRT1->p53_acetylated deacetylates p53_active Active p53 p53_acetylated->p53_active accumulation of acetylated form leads to CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Tenovin-6 inhibits SIRT1/SIRT2, leading to p53 activation.

Experimental Protocols

To facilitate the replication and further investigation of Tenovin-6's effects, detailed methodologies for key in vitro experiments are provided below.

Sirtuin Inhibition Assay

This protocol is used to determine the IC50 values of a compound against sirtuin enzymes.

Workflow:

Sirtuin_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare reagents: - Purified human sirtuin enzyme (SIRT1, SIRT2, or SIRT3) - Fluorogenic acetylated peptide substrate - NAD+ - Assay buffer - Tenovin-6 dilutions Mix In a microplate, combine: - Sirtuin enzyme - NAD+ - Tenovin-6 (at various concentrations) Reagents->Mix Preincubation Pre-incubate briefly Mix->Preincubation AddSubstrate Add fluorogenic substrate to initiate the reaction Preincubation->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Develop Add developer solution to stop the reaction and generate a fluorescent signal Incubate->Develop Read Measure fluorescence intensity Develop->Read Calculate Calculate percent inhibition for each Tenovin-6 concentration Read->Calculate Plot Plot percent inhibition vs. log(concentration) Calculate->Plot DetermineIC50 Determine the IC50 value from the dose-response curve Plot->DetermineIC50

Workflow for a typical in vitro sirtuin inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of purified human SIRT1, SIRT2, or SIRT3 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+ in an appropriate assay buffer. Prepare serial dilutions of Tenovin-6.

  • Reaction Setup: In a 96-well plate, add the sirtuin enzyme, NAD+, and varying concentrations of Tenovin-6 to the wells.

  • Initiation and Incubation: Initiate the deacetylase reaction by adding the fluorogenic peptide substrate. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of inhibition for each concentration of Tenovin-6 relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[1]

p53 Activation Assay (Western Blot)

This protocol is used to assess the activation of p53 in cells treated with Tenovin-6 by detecting the acetylation of p53.

Workflow:

p53_Activation_Assay cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting Culture Culture cells (e.g., MCF-7) to ~70-80% confluency Treat Treat cells with Tenovin-6 or vehicle control (DMSO) for a specified time (e.g., 6 hours) Culture->Treat Lyse Wash cells with PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors Treat->Lyse Quantify Determine protein concentration using a BCA assay Lyse->Quantify SDS_PAGE Separate protein lysates by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane with 5% non-fat milk or BSA Transfer->Block Incubate_Primary Incubate with primary antibodies (e.g., anti-acetyl-p53, anti-total-p53, anti-GAPDH) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect Detect signals using an enhanced chemiluminescence (ECL) substrate Incubate_Secondary->Detect

Workflow for assessing p53 activation via Western Blot.

Detailed Steps:

  • Cell Culture and Treatment: Plate and grow cells (e.g., MCF-7) to the desired confluency. Treat the cells with different concentrations of Tenovin-6 or a vehicle control (DMSO) for the desired time.

  • Protein Lysate Preparation: Harvest the cells, wash with PBS, and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for acetylated p53 (e.g., at lysine 382). Also, probe for total p53 and a loading control (e.g., GAPDH or β-actin) on the same or parallel blots. Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of acetylated p53 to total p53 indicates p53 activation.[2]

Should information on "this compound" become publicly available, a direct and comprehensive comparison with Tenovin-6 can be performed. Researchers are encouraged to provide specific identifiers for novel compounds to facilitate scientific discourse and comparison.

References

Comparative Analysis of SIRT2 Inhibitor Specificity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective SIRT2 inhibitor is critical for elucidating its biological functions and for therapeutic development. This guide provides a comparative analysis of the specificity of several commonly used SIRT2 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate chemical tool for your research needs.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacylase family, is a key regulator in various cellular processes, including cell cycle control, metabolic regulation, and neuroprotection. Its dysregulation has been implicated in a range of diseases, from cancer to neurodegenerative disorders. The development of specific inhibitors for SIRT2 is therefore of significant interest. This guide focuses on a direct comparison of four prominent SIRT2 inhibitors: AGK2, SirReal2, Tenovin-6, and TM.

In Vitro Specificity of SIRT2 Inhibitors

A direct comparison of the inhibitory activity of AGK2, SirReal2, Tenovin-6, and TM was conducted to assess their potency and selectivity against SIRT1, SIRT2, and SIRT3. The half-maximal inhibitory concentrations (IC50) were determined for both the deacetylation and demyristoylation activities of these sirtuins. The results clearly indicate that TM is the most potent and selective SIRT2 inhibitor among the compounds tested in vitro.[1][2]

TM demonstrated sub-micromolar IC50 values for both the deacetylation (0.038 μM) and demyristoylation (0.049 μM) activities of SIRT2.[1] Importantly, it exhibited over 650-fold greater selectivity for SIRT2 compared to SIRT1 and showed negligible inhibition of SIRT3 and SIRT6.[1] In contrast, AGK2 and Tenovin-6 inhibited both SIRT1 and SIRT2 with similar potencies, indicating a lack of selectivity.[1] SirReal2 showed good potency for SIRT2 deacetylation but was unable to inhibit its demyristoylation activity.[1]

InhibitorSIRT1 (H3K9Ac) IC50 (μM)SIRT2 (H3K9Ac) IC50 (μM)SIRT2 (H3K9Myr) IC50 (μM)SIRT3 (H3K9Ac) IC50 (μM)
AGK2 3.5 ± 0.41.8 ± 0.2>100>100
SirReal2 >1000.23 ± 0.03>100>100
Tenovin-6 26 ± 311 ± 1>100>100
TM 25 ± 30.038 ± 0.0050.049 ± 0.006>100

Data sourced from a direct comparison study.[1]

Cellular Specificity and On-Target Effects

The selectivity of these inhibitors was further investigated in a cellular context by examining their effects on known substrates of SIRT1 and SIRT2. The acetylation status of p53, a well-established SIRT1 substrate, and α-tubulin, a primary SIRT2 substrate, were assessed.

  • Tenovin-6 was the only inhibitor that increased the acetylation of p53 in MCF-7 cells, confirming its inhibitory effect on SIRT1 in a cellular environment.[1]

  • TM , consistent with its in vitro selectivity, did not affect p53 acetylation but did lead to an increase in α-tubulin acetylation, demonstrating its on-target engagement of SIRT2 in cells.[1]

These findings highlight that while Tenovin-6 may have better cell permeability, TM maintains its high selectivity for SIRT2 within a cellular context.[1]

Experimental Protocols

The following are the key experimental methodologies used to generate the comparative data presented above.

In Vitro Sirtuin Inhibition Assay (HPLC-based)

This assay quantifies the enzymatic activity of sirtuins by measuring the deacylation of a peptide substrate via High-Performance Liquid Chromatography (HPLC).

  • Enzyme and Inhibitor Pre-incubation: Recombinant human sirtuin enzymes (SIRT1, SIRT2, or SIRT3) are pre-incubated with the respective inhibitors for 15 minutes at room temperature in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the acetylated or myristoylated peptide substrate (e.g., a peptide corresponding to histone H3 lysine 9, H3K9Ac or H3K9Myr) and NAD+.

  • Reaction Quenching: After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is quenched by the addition of a stop solution, typically containing a strong acid like trifluoroacetic acid.

  • HPLC Analysis: The reaction mixture is then analyzed by reverse-phase HPLC to separate the acylated and deacylated peptide substrates. The extent of inhibition is determined by comparing the amount of deacylated product in the presence of the inhibitor to the control (DMSO).

  • IC50 Determination: IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[1]

Cellular Target Engagement Assays

1. p53 Acetylation (SIRT1 Target)

  • Cell Culture and Treatment: MCF-7 cells are cultured under standard conditions and then treated with the SIRT2 inhibitors at a specified concentration (e.g., 25 μM) for a set duration (e.g., 6 hours). A histone deacetylase (HDAC) inhibitor such as Trichostatin A (TSA) can be used as a positive control for inducing acetylation.

  • Protein Extraction: Following treatment, cells are lysed, and total protein is extracted.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for acetylated p53 and total p53, followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the levels of acetylated p53 are normalized to total p53 to determine the effect of the inhibitors.[1]

2. α-Tubulin Acetylation (SIRT2 Target)

  • Cell Culture and Treatment: Cells (e.g., MCF-7) are seeded on coverslips and treated with the inhibitors as described above.

  • Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against acetylated α-tubulin. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy and Image Analysis: The coverslips are mounted on slides, and the fluorescence signal is visualized using a confocal microscope. The intensity of the acetylated α-tubulin signal is quantified to assess the level of SIRT2 inhibition.[1]

Signaling Pathways and Experimental Workflow

To provide a broader context, the following diagrams illustrate a key signaling pathway involving SIRT2 and the general workflow for evaluating SIRT2 inhibitor specificity.

SIRT2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sirt2 SIRT2 cluster_downstream Downstream Targets & Pathways cluster_processes Cellular Processes AMPK AMPK SIRT2 SIRT2 AMPK->SIRT2 Activates SRF SRF SRF->SIRT2 Regulates Expression AKT AKT SIRT2->AKT Deacetylates (Activates) PDK1 PDK1 SIRT2->PDK1 Deacetylates (Activates) FOXO1 FOXO1 SIRT2->FOXO1 Deacetylates PEPCK PEPCK SIRT2->PEPCK Deacetylates Tubulin α-Tubulin SIRT2->Tubulin Deacetylates p53 p53 SIRT2->p53 Deacetylates Glycolysis Glycolysis AKT->Glycolysis PDK1->Glycolysis Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis PEPCK->Gluconeogenesis CellCycle Cell Cycle Tubulin->CellCycle Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified SIRT2 signaling pathway showing upstream regulators and downstream targets.

Inhibitor_Specificity_Workflow cluster_invitro In Vitro Analysis cluster_incell Cellular Analysis cluster_conclusion Conclusion start Select SIRT2 Inhibitors assay In Vitro Sirtuin Inhibition Assay (SIRT1, SIRT2, SIRT3) start->assay hplc HPLC Analysis assay->hplc ic50 Determine IC50 Values hplc->ic50 cell_treat Treat Cells with Inhibitors ic50->cell_treat Inform Cellular Experiments conclusion Assess Potency and Selectivity ic50->conclusion wb Western Blot for Ac-p53 (SIRT1 target) cell_treat->wb if_stain Immunofluorescence for Ac-α-tubulin (SIRT2 target) cell_treat->if_stain analyze Analyze Target Acetylation wb->analyze if_stain->analyze analyze->conclusion

Caption: Experimental workflow for determining the specificity of SIRT2 inhibitors.

Conclusion and Recommendations

Based on the available data, TM emerges as the most potent and selective SIRT2 inhibitor for in vitro studies.[1] Its high selectivity is also maintained in cellular models, making it a valuable tool for investigating the specific functions of SIRT2.[1] For studies where broad sirtuin inhibition is desired or where cell permeability is a primary concern, Tenovin-6 could be considered, although its lack of specificity for SIRT2 should be noted. AGK2 and SirReal2 may be useful in specific contexts, but their limitations in terms of selectivity and activity profile, respectively, should be taken into account. Researchers are encouraged to consider the specific requirements of their experimental system when selecting a SIRT2 inhibitor and to perform validation experiments to confirm on-target activity.

References

Safety Operating Guide

Navigating the Safe Disposal of AK-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of AK-IN-1, a sirtuin 2 (SIRT2) inhibitor.

Identifying this compound: The compound commonly referred to as this compound is understood to be the SIRT2 inhibitor designated as AK-1, with the CAS Number 330461-64-8. It is crucial to confirm the identity of any chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.

Immediate Safety and Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a step-by-step guide based on general best practices for the disposal of small molecule inhibitors in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Unused or expired this compound powder should be disposed of as solid chemical waste. Do not mix it with other incompatible waste streams. Place it in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound, such as those prepared with DMSO, should be collected as liquid chemical waste. Use a dedicated, sealed, and clearly labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used.

  • Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be considered chemically contaminated waste. These items should be collected in a designated, sealed container.

Step 3: Labeling and Storage All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "AK-1 (SIRT2 Inhibitor)" and CAS Number: "330461-64-8"

  • The primary hazards associated with the chemical (e.g., "Irritant," "Toxic").

  • The date the waste was first added to the container.

Store waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are kept closed except when adding waste.

Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not found, the SDS for the chemically identical SIRT2 Inhibitor AK-1 (CAS 330461-64-8) provides the following information.

PropertyValueSource
CAS Number 330461-64-8Cayman Chemical
Molecular Formula C₁₉H₂₁N₃O₅SCayman Chemical
Molecular Weight 403.5 g/mol Cayman Chemical
Form A crystalline solidCayman Chemical

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of a chemical substance like this compound in a laboratory setting.

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_final Final Disposition PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Identify Identify Waste Type (Solid, Liquid, Contaminated) PPE->Identify Segregate Segregate into Appropriate Waste Container Identify->Segregate Label Label Container with Chemical Name, CAS#, Hazards Segregate->Label Store Store in Satellite Accumulation Area Label->Store Contact Contact Environmental Health & Safety (EH&S) for Pickup Store->Contact Disposal Professional Disposal (Incineration, Landfill, etc.) Contact->Disposal G SIRT2 SIRT2 DeacetylatedTarget Deacetylated Target Protein SIRT2->DeacetylatedTarget deacetylates AKIN1 This compound AKIN1->SIRT2 inhibits Target Acetylated Target Protein (e.g., α-tubulin, p53) Target->SIRT2 CellularProcess Downstream Cellular Processes (e.g., Cell Cycle Regulation) DeacetylatedTarget->CellularProcess regulates

Personal protective equipment for handling AK-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of AK-IN-1, an adenosine kinase (AK) inhibitor. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an adenosine kinase inhibitor competitive for adenosine, with the following properties:

PropertyValue
CAS Number 378775-98-5
Molecular Formula C₂₂H₂₁N₃O₄
Molecular Weight 391.42 g/mol

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.
Skin and Body Protection Laboratory coat.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Operational and Disposal Plans

Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendations, which are typically 4°C for the solid form and -20°C to -80°C for solutions in solvents like DMSO.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

Disposal Plan:

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Signaling Pathway and Experimental Workflow

Adenosine Kinase Signaling Pathway:

Adenosine kinase (AK) is a key enzyme in the regulation of adenosine levels. By phosphorylating adenosine to adenosine monophosphate (AMP), it reduces the concentration of adenosine available to bind to its receptors. Inhibition of AK, therefore, leads to an increase in extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), triggering various downstream signaling cascades.

Adenosine_Kinase_Pathway Adenosine Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP_ext AMP ADP->AMP_ext Adenosine_ext Adenosine AMP_ext->Adenosine_ext Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Adenosine_int Adenosine Adenosine_ext->Adenosine_int CD39 CD39 CD73 CD73 Downstream_Signaling Downstream Signaling Adenosine_Receptor->Downstream_Signaling AMP_int AMP Adenosine_int->AMP_int ATP -> ADP AK Adenosine Kinase (AK) AK_IN_1 This compound AK_IN_1->AK Inhibits ENT ENTs

Caption: Adenosine Kinase (AK) regulates adenosine levels, influencing downstream signaling.

Experimental Workflow for an Adenosine Kinase Inhibitor Assay:

A common method to assess the activity of an adenosine kinase inhibitor like this compound is through a kinase assay. The following diagram outlines a typical workflow.

Experimental_Workflow Adenosine Kinase Inhibitor Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Prepare Assay Buffer B1 Add AK and this compound to Plate A1->B1 A2 Prepare Adenosine Kinase (AK) Solution A2->B1 A3 Prepare ATP Solution B3 Initiate Reaction with ATP/Adenosine Mix A3->B3 A4 Prepare this compound Dilution Series A4->B1 B2 Incubate B1->B2 B2->B3 B4 Incubate at Room Temperature B3->B4 C1 Stop Reaction & Add Detection Reagent B4->C1 C2 Incubate C1->C2 C3 Read Plate (e.g., Luminescence, Fluorescence) C2->C3 D1 Calculate % Inhibition C3->D1 D2 Determine IC50 Value D1->D2

Caption: A typical workflow for evaluating the potency of an AK inhibitor.

Experimental Protocol: Adenosine Kinase Glo® Assay

This protocol is a general example for determining the potency of an inhibitor of adenosine kinase.

Materials:

  • Adenosine Kinase (human, recombinant)

  • This compound

  • Adenosine

  • ATP

  • Kinase-Glo® Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer.

    • Prepare a solution of adenosine kinase in assay buffer.

    • Prepare a solution of ATP and adenosine in assay buffer.

  • Assay Protocol:

    • Add the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the adenosine kinase solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Initiate the kinase reaction by adding the ATP/adenosine solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of ATP remaining is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Disclaimer: The information provided is for research purposes only and is not intended for human or veterinary use. The toxicological properties of this compound have not been fully investigated. Handle with caution and use appropriate personal protective equipment. Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling any chemical.

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